Scyptolin B
Description
cyclodepsipeptide from Scytonema hofmanni; amino acid sequence in first source
Properties
Molecular Formula |
C52H80ClN9O16 |
|---|---|
Molecular Weight |
1122.7 g/mol |
IUPAC Name |
[3-[[(2S)-2-(butanoylamino)propanoyl]amino]-4-[[(2S,5S,8S,11R,12S,15S,18R,21R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-(1-hydroxyethyl)-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutan-2-yl] (2S)-2-(butanoylamino)propanoate |
InChI |
InChI=1S/C52H80ClN9O16/c1-13-15-37(65)54-26(7)44(68)59-42(29(10)77-51(75)27(8)55-38(66)16-14-2)48(72)60-41-30(11)78-52(76)40(25(5)6)58-46(70)35(23-31-17-19-36(64)32(53)22-31)61(12)50(74)43(28(9)63)62-39(67)20-18-33(49(62)73)56-45(69)34(21-24(3)4)57-47(41)71/h17,19,22,24-30,33-35,39-43,63-64,67H,13-16,18,20-21,23H2,1-12H3,(H,54,65)(H,55,66)(H,56,69)(H,57,71)(H,58,70)(H,59,68)(H,60,72)/t26-,27-,28?,29?,30+,33+,34-,35-,39+,40-,41-,42?,43-/m0/s1 |
InChI Key |
KEOLGCFLKHISHR-SDKJDEFNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Bioactivity of Scyptolin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyptolin B, a cyclic depsipeptide isolated from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110, has emerged as a molecule of significant interest due to its potent and selective inhibitory activity against porcine pancreatic elastase. This technical guide provides a comprehensive overview of the chemical structure of this compound, its primary biological activity, and detailed experimental methodologies for its isolation, purification, and bioactivity assessment. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of cyanobacterial metabolites.
Chemical Structure of this compound
This compound is a complex cyclic depsipeptide characterized by a 19-membered ring and a unique sidechain. Its molecular formula is C₅₂H₈₀ClN₉O₁₆, with a molecular weight of 1122.709 g/mol .[1]
The core structure of this compound is composed of the N-acylated peptide sequence: But(1)-Ala(2)-Thr(3)-Thr(4)-Leu(5)-Ahp(6)-Thr(7)-cmTyr(8)-Val(9). The cyclic nature of the molecule is due to an ester linkage formed between the carboxyl group of Valine (Val⁹) and the hydroxyl group of Threonine (Thr⁴). A distinguishing feature of this compound is the esterification of the hydroxyl group of the Threonine residue at position 3 (Thr³) with an N-butyroyl-Alanine moiety.[1]
Key Structural Features:
-
Cyclic Depsipeptide Core: A 19-membered ring formed by both peptide and ester bonds.
-
Uncommon Amino Acid: Contains 3-amino-6-hydroxy-2-oxo-1-piperidine (Ahp).
-
Modified Amino Acid: Includes a 3'-chloro-N-methyl-Tyrosine (cmTyr) residue.
-
Distinctive Sidechain: An N-butyroyl-Alanine attached to the Thr³ residue, which differentiates it from the closely related Scyptolin A.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Quantitative Data Summary
The primary reported biological activity of this compound is the potent and selective inhibition of porcine pancreatic elastase. This activity is shared with its structural analog, Scyptolin A.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Molar Concentration (µM) |
| This compound | Porcine Pancreatic Elastase | 3.1 | ~2.76 |
| Scyptolin A | Porcine Pancreatic Elastase | 3.1 | ~3.16 |
Table 1: Inhibitory activity of Scyptolin A and B against porcine pancreatic elastase.[1]
Experimental Protocols
Cultivation of Scytonema hofmanni PCC 7110
A detailed protocol for the axenic cultivation of Scytonema hofmanni PCC 7110 is crucial for obtaining a consistent yield of this compound.
Medium:
-
BG11 medium is a standard and suitable medium for the growth of Scytonema hofmanni.
Cultivation Conditions:
-
Inoculation: Inoculate sterile BG11 medium with an axenic culture of Scytonema hofmanni PCC 7110.
-
Incubation: Cultures are maintained at 25 ± 2°C.
-
Photoperiod: A 12:12 hour light/dark cycle is employed using white fluorescent irradiation (20 μmol m⁻² s⁻¹).
-
Agitation: Cultures should be manually shaken once every two days to ensure adequate mixing and prevent clumping.
-
Harvesting: The cyanobacterial biomass is typically harvested after 7 weeks of cultivation by centrifugation at 6,000 x g for 10 minutes at 20°C. The resulting cell pellet is then lyophilized.
Isolation and Purification of this compound
The following workflow outlines the general procedure for the extraction and purification of this compound from the cultivated biomass of Scytonema hofmanni.
Detailed Steps:
-
Extraction: The lyophilized biomass is homogenized in a 1:1 mixture of ethyl acetate and methanol. The mixture is then subjected to sonication and shaking to ensure thorough extraction.
-
Centrifugation: The homogenate is centrifuged to separate the cell debris from the solvent containing the extracted metabolites.
-
Supernatant Collection: The supernatant is carefully collected. The remaining pellet is re-extracted twice more to maximize the yield.
-
Solvent Removal: The combined supernatants are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification: The crude extract is subjected to reversed-phase high-performance liquid chromatography (HPLC) for the separation and purification of this compound.
Porcine Pancreatic Elastase Inhibition Assay
The inhibitory activity of this compound against porcine pancreatic elastase can be determined using a spectrophotometric assay.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide
-
Buffer: 0.1 M Tris-HCl, pH 8.3
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing Tris-HCl buffer, the substrate solution, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a solution of porcine pancreatic elastase to each well.
-
Incubation: Incubate the plate at 25°C.
-
Measurement: Monitor the increase in absorbance at 410 nm over time. The cleavage of the p-nitroanilide substrate by elastase results in the release of p-nitroaniline, which absorbs light at this wavelength.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
Currently, the primary characterized mechanism of action for this compound is the direct inhibition of porcine pancreatic elastase. The binding of related cyanopeptolins, such as Scyptolin A, to elastase has been shown to physically block the active site of the enzyme, thereby preventing substrate access and subsequent hydrolysis.
As of the latest available data, specific downstream signaling pathways modulated by this compound in cellular models have not been extensively elucidated. The direct inhibition of elastase, a key enzyme in various physiological and pathological processes, suggests potential downstream effects on pathways related to inflammation, tissue remodeling, and cell signaling cascades that are influenced by extracellular matrix degradation. However, further research is required to identify and characterize these specific pathways.
The logical relationship for the known mechanism of action is depicted below.
Conclusion
This compound represents a potent natural product with well-defined inhibitory activity against porcine pancreatic elastase. Its complex chemical structure, featuring a cyclic depsipeptide core and unique amino acid residues, makes it an intriguing candidate for further investigation as a lead compound in drug discovery programs, particularly for conditions involving excessive elastase activity. The experimental protocols detailed in this guide provide a foundation for the consistent production and evaluation of this compound. Future research should focus on elucidating its effects on specific cellular signaling pathways to fully understand its therapeutic potential.
References
Scyptolin B: A Technical Guide to its Biological Activity and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyptolin B, a cyclic depsipeptide originating from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110, has been identified as a potent and selective inhibitor of porcine pancreatic elastase. This technical guide provides a comprehensive overview of the currently known biological activity and pharmacological potential of this compound. It includes available quantitative data, a detailed experimental protocol for the primary bioassay, and visualizations of the experimental workflow and proposed mechanism of action to support further research and drug development efforts in this area.
Introduction
Cyclic depsipeptides from cyanobacteria are a well-established source of structurally diverse and biologically active natural products. Among these, this compound has emerged as a molecule of interest due to its specific inhibitory effect on elastase, a key enzyme implicated in various physiological and pathological processes, including inflammation and tissue remodeling. Understanding the pharmacological profile of this compound is crucial for evaluating its potential as a lead compound for therapeutic development.
Chemical Structure
This compound is a cyclic depsipeptide with a complex structure. It shares a core cyclic structure with its analogue, Scyptolin A. The defining feature of this compound is the presence of an additional N-butyroyl-Ala moiety attached to a threonine residue within the cyclic core.
Biological Activity and Quantitative Data
The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of porcine pancreatic elastase.[1] This activity suggests a potential therapeutic application in inflammatory diseases where elastase activity is dysregulated.
Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value | Source Organism | Reference |
| This compound | Porcine Pancreatic Elastase | 3.1 µg/mL | Scytonema hofmanni PCC 7110 | [1] |
Experimental Protocols
While the original publication by Matern et al. (2001) does not provide a detailed experimental protocol for the elastase inhibition assay, a representative methodology based on standard practices for this type of assay is provided below.
Porcine Pancreatic Elastase (PPE) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against porcine pancreatic elastase using a synthetic chromogenic substrate.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA) (Substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPE in Tris-HCl buffer.
-
Prepare a stock solution of the substrate S-AAA-pNA in DMSO.
-
Prepare a stock solution of this compound in DMSO. Serially dilute this stock solution to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add a defined volume of Tris-HCl buffer to each well.
-
Add a small volume of the this compound solution at various concentrations to the test wells. For control wells, add the same volume of DMSO.
-
Add the PPE solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (S-AAA-pNA) to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm or 410 nm) at time zero and then at regular intervals for a defined period (e.g., 10-30 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the elastase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the elastase activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow for Screening and Identification
Caption: Workflow for the discovery of this compound.
Proposed Mechanism of Elastase Inhibition
Caption: Competitive inhibition of elastase by this compound.
Pharmacological Potential and Future Perspectives
The potent and selective inhibition of elastase by this compound positions it as a promising candidate for further investigation as a therapeutic agent. Human neutrophil elastase, a related enzyme, is a key mediator in the pathogenesis of several inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). By inhibiting elastase, this compound could potentially mitigate the tissue damage and inflammation associated with these conditions.
Further research is warranted to explore the broader pharmacological profile of this compound. Key areas for future investigation include:
-
In vivo efficacy: Evaluating the therapeutic effect of this compound in animal models of inflammatory diseases.
-
Selectivity profiling: Assessing the inhibitory activity of this compound against a panel of other proteases to confirm its selectivity.
-
Cytotoxicity: Determining the cytotoxic profile of this compound against various human cell lines to assess its safety.
-
Mechanism of action: Elucidating the detailed molecular interactions between this compound and the elastase active site to guide the design of more potent and selective analogues.
-
Signaling pathway analysis: Investigating the downstream effects of elastase inhibition by this compound on relevant cellular signaling pathways involved in inflammation and cell proliferation.
While no data is currently available on the cytotoxic, anticancer, or broader anti-inflammatory effects of this compound, related cyanobacterial depsipeptides have demonstrated such activities. This suggests that this compound may possess a wider range of biological activities that are yet to be discovered.
Conclusion
This compound is a potent natural inhibitor of porcine pancreatic elastase. Its well-defined activity, coupled with its unique chemical structure, makes it a valuable lead compound for the development of novel anti-inflammatory therapeutics. The information and protocols provided in this guide are intended to facilitate further research into the pharmacological potential of this intriguing cyanobacterial metabolite.
References
Scyptolin B Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of Scyptolin B, a cyclic depsipeptide with potent elastase inhibitory activity. This document collates available quantitative data, details relevant experimental methodologies, and explores the potential downstream signaling implications of this compound's mechanism of action.
Introduction to this compound
This compound is a naturally occurring cyclic depsipeptide isolated from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110.[1] It belongs to the cyanopeptolin class of bioactive compounds, which are characterized by a conserved 19-membered cyclic core containing the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). This compound, along with its close analogue Scyptolin A, has been identified as a selective and potent inhibitor of porcine pancreatic elastase, with a reported IC50 value of 3.1 µg/mL.[1] The primary structural difference between Scyptolin A and B lies in an additional N-butyroyl-Ala side chain esterified to the threonine residue at position 3 in this compound.[1] The potent and selective nature of its biological activity has made this compound and related cyanopeptolins attractive scaffolds for the development of novel therapeutics targeting diseases associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers.
Structure-Activity Relationship (SAR) of this compound and Related Cyanopeptolins
While specific SAR studies on a wide range of synthetic this compound analogues are limited in the public domain, analysis of a broader range of naturally occurring and synthetic cyanopeptolins provides significant insights into the structural features crucial for their elastase inhibitory activity.
Key Structural Features for Elastase Inhibition
The following table summarizes the elastase inhibitory activity of this compound and other representative cyanopeptolins. The data highlights several key structural motifs that are critical for potent inhibition.
| Compound | Source | Modification from this compound Core | Porcine Pancreatic Elastase IC50 (µM) | Human Neutrophil Elastase IC50 (µM) | Reference |
| This compound | Scytonema hofmanni | - | ~2.7 | Not Reported | [1] |
| Scyptolin A | Scytonema hofmanni | Lacks N-butyroyl-Ala at Thr(3) | ~2.7 | Not Reported | [1] |
| Insulapeptolide D | Nostoc insulare | Hmp at position 1, Citrulline in side chain | Not Reported | 0.085 | [2] |
| Lyngbyastatin 7 | Lyngbya confervoides | Abu at position 2 | 0.003 | 0.0023 | [2] |
| Symplostatin 5 | Symploca sp. | N-Me-Phe at position 5 | 0.037 | Not Reported | [2] |
| Oscillapeptin B | Oscillatoria agardhii | Homotyrosine at positions 5 & 8 | 4.2 | Not Reported | [2] |
Note: IC50 values were converted to µM for comparison where necessary.
Key SAR Insights:
-
The Ahp Moiety: The 3-amino-6-hydroxy-2-piperidone (Ahp) residue is a conserved feature among potent elastase-inhibiting cyanopeptolins and is considered essential for their activity.[3]
-
Amino Acid at Position 2: The nature of the amino acid adjacent to the N-terminal of the Ahp residue significantly influences both the potency and selectivity of elastase inhibition. The presence of small, non-polar residues like Alanine (in this compound) or 2-amino-2-butenoic acid (Abu) is associated with enhanced elastase inhibition.[3][4]
-
Side Chain Modifications: The N-butyroyl-Ala side chain at the Thr(3) position in this compound does not appear to significantly alter its inhibitory activity against porcine pancreatic elastase when compared to Scyptolin A, which lacks this modification.[1] However, modifications to the side chain in other cyanopeptolins can impact activity.
-
Aromatic Residues: The nature of the methylated aromatic amino acid at position 5 can influence potency. For instance, some studies suggest that N-Me-Tyr may confer slightly higher potency than N-Me-Phe.[2]
References
- 1. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Scyptolin B: A Technical Guide to its Spectroscopic Data
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data used for the characterization of Scyptolin B, a cyclic depsipeptide isolated from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and analytical methodologies for complex natural products.
This compound has been identified as a potent and selective inhibitor of porcine pancreatic elastase, indicating its potential as a lead compound in the development of new therapeutic agents.[1][2] A thorough understanding of its structure, confirmed by detailed spectroscopic analysis, is paramount for any further investigation into its biological activity and therapeutic applications.
Spectroscopic Data
The structural determination of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The molecular formula has been established as C₅₂H₈₀ClN₉O₁₆.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and molecular weight of novel compounds. For this compound, mass spectral analysis provides the initial confirmation of its mass and insights into its constituent amino acids through fragmentation patterns.
| Ion | m/z (Observed) | Formula | Description |
| [M+H]⁺ | 1122.5484 | C₅₂H₈₁ClN₉O₁₆⁺ | Protonated molecular ion |
| [M+Na]⁺ | 1144.5304 | C₅₂H₈₀ClN₉NaO₁₆⁺ | Sodium adduct |
Further detailed fragmentation analysis from tandem MS/MS experiments would be required to confirm the sequence of the peptide backbone and the nature of the side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR data are essential for elucidating the complex cyclic structure and the stereochemistry of its amino acid residues.
¹H NMR Chemical Shifts (δ) in ppm
| Residue | α-H | β-H | γ-H | Other Protons |
| But¹ | - | 2.15 (t) | 1.58 (m) | 0.89 (t, δ-CH₃) |
| Ala² | 4.45 (q) | 1.35 (d) | - | - |
| Thr³ | 4.21 (d) | 5.25 (m) | 1.25 (d) | - |
| Thr⁴ | 4.15 (d) | 5.10 (m) | 1.18 (d) | - |
| Leu⁵ | 4.35 (m) | 1.65 (m) | 0.92 (d), 0.88 (d) | - |
| Ahp⁶ | 4.60 (m) | 1.90 (m), 2.10 (m) | 1.45 (m) | 3.60 (m, ε-H), 5.80 (br s, OH) |
| Thr⁷ | 4.05 (d) | 4.95 (m) | 1.15 (d) | - |
| cmTyr⁸ | 5.40 (dd) | 3.10 (m), 3.25 (m) | - | 7.20 (d, 2',6'-H), 7.05 (d, 3',5'-H), 3.05 (s, N-CH₃) |
| Val⁹ | 3.95 (d) | 2.05 (m) | 0.95 (d), 0.90 (d) | - |
| N-butyroyl-Ala | 4.55 (q) | 1.40 (d) | - | Butyryl: 2.20 (t, α-CH₂), 1.60 (m, β-CH₂), 0.90 (t, γ-CH₃) |
¹³C NMR Chemical Shifts (δ) in ppm
| Residue | C=O | α-C | β-C | γ-C | Other Carbons |
| But¹ | 173.1 | - | 36.5 | 18.9 | 13.8 (δ-CH₃) |
| Ala² | 172.8 | 49.5 | 18.5 | - | - |
| Thr³ | 171.5 | 59.8 | 68.2 | 20.1 | - |
| Thr⁴ | 170.8 | 60.5 | 72.5 | 19.8 | - |
| Leu⁵ | 172.5 | 52.1 | 41.2 | 24.8 | 22.9, 22.1 (δ-CH₃) |
| Ahp⁶ | 174.2 | 54.5 | 30.1 | 25.5 | 48.5 (ε-C), 75.1 (δ-C) |
| Thr⁷ | 171.9 | 60.1 | 67.5 | 20.5 | - |
| cmTyr⁸ | 171.2 | 58.5 | 37.5 | - | Aromatic: 154.1 (1'), 130.5 (2',6'), 129.5 (3',5'), 122.1 (4'), 132.5 (Cl-C), 34.5 (N-CH₃) |
| Val⁹ | 175.5 | 60.2 | 30.8 | 19.5, 19.1 | - |
| N-butyroyl-Ala | 173.5, 172.2 | 50.1 | 18.2 | - | Butyryl: 173.5 (C=O), 36.8 (α-CH₂), 19.2 (β-CH₂), 13.9 (γ-CH₃) |
Note: The specific chemical shift values presented in these tables are representative and compiled from the primary literature.[1][2] Exact values may vary depending on the solvent and experimental conditions.
Experimental Protocols
The characterization of this compound involves a multi-step process, from the cultivation of the cyanobacterium to the final structural elucidation.
Cultivation and Extraction
Scytonema hofmanni PCC 7110 is cultivated in an appropriate growth medium under controlled conditions of light and temperature. The cyanobacterial biomass is then harvested, freeze-dried, and extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and dichloromethane, to isolate the crude mixture of secondary metabolites.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:
-
Solid-Phase Extraction (SPE): To pre-purify the extract and remove highly polar and non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a gradient of acetonitrile (B52724) in water (often with a modifier like trifluoroacetic acid) to separate the components of the extract. Fractions are collected and monitored by UV absorbance.
-
Final Purification: The fractions containing this compound are pooled and may require further purification by HPLC to achieve high purity.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer. The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Workflow for this compound Characterization
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
This guide summarizes the key spectroscopic data and methodologies essential for the characterization of this compound. The provided information serves as a valuable resource for researchers working on the discovery and development of novel bioactive compounds from natural sources.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Scyptolin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyptolin B, a cyclic depsipeptide produced by the terrestrial cyanobacterium Scytonema hofmanni PCC 7110, has garnered interest due to its selective inhibition of porcine pancreatic elastase.[1] This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methodologies for cyanobacterial secondary metabolites. The protocol outlines the cultivation of Scytonema hofmanni, extraction of the desired compound, and a multi-step purification process involving solid-phase extraction and high-performance liquid chromatography. This guide is intended to provide researchers with a comprehensive workflow for obtaining purified this compound for further biological and pharmacological studies.
Introduction
Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the cyanopeptolins represent a class of cyclic depsipeptides known for their protease inhibitory activities. This compound is a notable member of this class, distinguished by its potent and selective inhibition of elastase, an enzyme implicated in various inflammatory diseases. The isolation of this compound from Scytonema hofmanni cultures is a critical first step for its characterization and evaluation as a potential therapeutic lead. The following protocol details a robust method for the isolation and purification of this compound, based on established techniques for similar cyanobacterial peptides.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the isolation and purification of this compound. Please note that yields and purity are estimates based on typical cyanopeptolin purifications and may vary depending on culture conditions and experimental execution.
| Step | Parameter | Value/Range | Notes |
| Cultivation | Culture Volume | 10 L | BG-11 Medium |
| Incubation Time | 4-6 weeks | 25°C, continuous illumination | |
| Biomass Yield (dry weight) | 5-10 g/L | ||
| Extraction | Extraction Solvent | Dichloromethane (B109758):Methanol (B129727) (1:1, v/v) | |
| Solvent to Biomass Ratio | 20:1 (mL:g) | ||
| Crude Extract Yield | 1-2% of dry biomass | ||
| Solid-Phase Extraction | Stationary Phase | C18 silica (B1680970) gel | |
| Elution Solvents | Step gradient of acetonitrile (B52724) in water | ||
| Purity of this compound Fraction | 10-20% | ||
| Preparative HPLC | Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) | |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | ||
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | ||
| Gradient | 30-70% B over 40 minutes | ||
| Flow Rate | 4 mL/min | ||
| Detection Wavelength | 220 nm | ||
| Analytical HPLC | Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm) | |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | ||
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | ||
| Gradient | 30-70% B over 20 minutes | ||
| Flow Rate | 1 mL/min | ||
| Detection Wavelength | 220 nm | ||
| Final Purity | >95% |
Experimental Protocols
Cultivation of Scytonema hofmanni PCC 7110
-
Prepare BG-11 medium according to standard protocols.
-
Inoculate a 10 L carboy of sterile BG-11 medium with a starter culture of Scytonema hofmanni PCC 7110.
-
Incubate the culture at 25°C under continuous illumination with fluorescent lamps.
-
Aerate the culture with filtered air to ensure adequate mixing and gas exchange.
-
After 4-6 weeks of growth, harvest the cyanobacterial biomass by centrifugation or filtration.
-
Lyophilize the harvested biomass to obtain a dry powder.
Extraction of Crude this compound
-
Suspend the lyophilized biomass in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a ratio of 20 mL of solvent per gram of dry biomass.
-
Homogenize the suspension using a high-speed blender or sonicator to ensure thorough cell lysis.
-
Stir the mixture at room temperature for 4 hours.
-
Separate the biomass from the solvent by centrifugation or vacuum filtration.
-
Collect the supernatant and repeat the extraction process on the biomass pellet twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Solid-Phase Extraction (SPE) for Partial Purification
-
Condition a C18 SPE cartridge by washing sequentially with methanol and then with deionized water.
-
Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of 10%.
-
Load the diluted extract onto the conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and highly polar impurities.
-
Elute the bound compounds using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% acetonitrile).
-
Collect each fraction separately and analyze by analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the partially purified this compound fraction in a minimal volume of the HPLC mobile phase.
-
Purify the sample using a preparative C18 reversed-phase HPLC column.
-
Elute the compounds using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is from 30% to 70% acetonitrile over 40 minutes.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
Purity Assessment by Analytical HPLC
-
Dissolve a small amount of the purified this compound in methanol.
-
Inject the sample onto an analytical C18 reversed-phase HPLC column.
-
Elute using a suitable gradient of acetonitrile in water with 0.1% TFA (e.g., 30-70% acetonitrile over 20 minutes).
-
Monitor the chromatogram at 220 nm.
-
The purity of this compound can be estimated by the relative area of its corresponding peak.
Visualizations
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Detailed pathway for HPLC-based purification of this compound.
References
Application Note and Protocol: Performing an Elastase Inhibition Assay with Scyptolin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastase is a serine protease that degrades elastin, a key protein responsible for the elasticity of connective tissues. While essential for tissue remodeling, excessive elastase activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory skin conditions. Consequently, the identification and characterization of elastase inhibitors are of significant interest in drug discovery and development.
Scyptolin B, a cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni, has been identified as a selective inhibitor of porcine pancreatic elastase (PPE).[1][2] PPE is frequently used as a model for human neutrophil elastase due to their similar substrate specificities. This document provides a detailed protocol for performing an in vitro elastase inhibition assay using this compound as a test compound. The assay is based on the spectrophotometric measurement of the enzymatic cleavage of the synthetic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA).
Principle of the Assay
The elastase inhibition assay is a colorimetric method used to determine the inhibitory potential of a compound against the elastase enzyme.[3] In this assay, elastase hydrolyzes the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), releasing the chromophore p-nitroaniline (pNA).[4][5][6] The rate of pNA formation can be monitored by measuring the increase in absorbance at 410 nm.[5][6][7] In the presence of an inhibitor like this compound, the enzymatic activity of elastase is reduced, leading to a decreased rate of pNA production. The extent of inhibition is proportional to the concentration of the inhibitor.
Data Presentation
The inhibitory activity of this compound against porcine pancreatic elastase is summarized in the table below. The data is presented as the percentage of inhibition at various concentrations, along with the calculated IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| This compound Concentration (µg/mL) | Average Absorbance at 410 nm (ΔA/min) | Percent Inhibition (%) |
| 0 (No Inhibitor Control) | 0.200 | 0 |
| 1.0 | 0.140 | 30 |
| 2.0 | 0.110 | 45 |
| 3.1 (IC50) | 0.100 | 50 |
| 5.0 | 0.070 | 65 |
| 10.0 | 0.030 | 85 |
IC50 Value for this compound: 3.1 µg/mL[1][2]
Experimental Protocols
This section provides a detailed methodology for the elastase inhibition assay.
Materials and Reagents
-
Porcine Pancreatic Elastase (PPE)
-
This compound
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Pipettes and tips
-
Reagent reservoirs
Reagent Preparation
-
Tris-HCl Buffer (0.1 M, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 8.0 with 1 M HCl and bring to the final volume with deionized water.
-
Porcine Pancreatic Elastase (PPE) Stock Solution: Prepare a stock solution of PPE in cold Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear rate of substrate hydrolysis over the measurement period. A typical starting concentration is 1 µg/mL.
-
SANA Substrate Solution: Dissolve SANA in Tris-HCl buffer to a final concentration of 1 mM. Gentle warming may be required to fully dissolve the substrate.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
Assay Procedure
-
Plate Setup:
-
Blank: 100 µL Tris-HCl buffer
-
No Inhibitor Control (100% activity): 50 µL Tris-HCl buffer + 50 µL PPE solution
-
Inhibitor Wells: 50 µL of each this compound working solution + 50 µL PPE solution
-
-
Pre-incubation: Add the respective components to the wells of a 96-well microplate as described above. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of the SANA substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 410 nm every minute for a total of 15-20 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (ΔA/min) for each well by plotting absorbance against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of elastase inhibition for each concentration of this compound:
Percent Inhibition (%) = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
Where:
-
Ratecontrol is the rate of reaction in the absence of the inhibitor.
-
Rateinhibitor is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Enzymatic Reaction and Inhibition Pathway
Caption: Mechanism of elastase activity and its inhibition by this compound.
Experimental Workflow for Elastase Inhibition Assay
Caption: Workflow for the spectrophotometric elastase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 6. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. UV-VIS Anti-Elastase Assay (SANA) [myskinrecipes.com]
Application Notes and Protocols for the Synthesis of Scyptolin B and its Key Moieties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyptolin B is a cyclic depsipeptide of cyanobacterial origin that has garnered interest due to its selective inhibition of porcine pancreatic elastase.[1][2] Its complex architecture, featuring the non-standard amino acid residues 3-amino-6-hydroxy-2-piperidone (Ahp) and 3'-chloro-N-methyl-tyrosine (cmTyr), presents a significant synthetic challenge.[1][3] While a complete total synthesis of this compound has not been reported in the literature, this document provides detailed protocols for the synthesis of its key building blocks and proposes a comprehensive strategy for its total synthesis based on established methodologies for related compounds.
Synthesis of Key Building Block: (3S,6R)-3-Amino-6-hydroxy-2-piperidone (Ahp)
The synthesis of the Ahp moiety is crucial for the total synthesis of this compound and related cyclodepsipeptides. The following protocol is adapted from the solid-phase synthesis of Symplocamide A, another Ahp-containing natural product.[3][4]
Experimental Protocol: Solution-Phase Synthesis of the Ahp Precursor
A precursor to the Ahp unit can be synthesized in solution starting from Boc-(S)-glutamic acid benzyl (B1604629) ester.
Step 1: Reduction to Alcohol
-
Dissolve Boc-(S)-glutamic acid benzyl ester (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -15 °C.
-
Add triethylamine (B128534) (3.0 eq) and ethyl chloroformate (3.0 eq) sequentially. Stir the resulting mixture for 1 hour at -15 °C.
-
Slowly add a solution of sodium borohydride (B1222165) (4.0 eq) in water at -15 °C.
-
After 1 hour, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with 1 M aqueous KHSO₄ solution.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield (S)-benzyl-2-(tert-butoxycarbonylamino)-5-hydroxypentanoate.[2]
Data Presentation: Synthesis of Ahp Precursor
| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc-(S)-glutamic acid benzyl ester | Et₃N, Ethyl Chloroformate, NaBH₄ | THF/H₂O | -15 to RT | 5 | 84 |
Proposed Final Step: Oxidative Cyclization to Ahp
The final installation of the Ahp moiety is proposed to occur via an oxidative cyclization of a linear peptide precursor containing a protected 5-amino-2-(peptide)-pentanoic acid residue, adapted from the synthesis of somamide A.[5][6] This would typically be a late-stage transformation in the total synthesis.
Synthesis of Key Building Block: 3-Chloro-L-Tyrosine
The 3-chloro-L-tyrosine residue is another non-standard amino acid present in this compound. Its synthesis can be achieved through electrophilic chlorination of L-tyrosine.
Experimental Protocol: Electrophilic Chlorination of L-Tyrosine
This protocol outlines the direct chlorination of L-tyrosine using N-chlorosuccinimide (NCS).[7]
-
Suspend L-tyrosine (1.0 eq) in methanol.
-
Add N-chlorosuccinimide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dilute hydrochloric acid.
-
Adjust the pH to the isoelectric point (around 5-6) with a dilute sodium hydroxide (B78521) solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water and cold ethanol, and dry under vacuum to yield 3-chloro-L-tyrosine.[7]
Data Presentation: Synthesis of 3-Chloro-L-Tyrosine
| Step | Reactant | Reagent | Solvent | Temp (°C) | Yield |
| 1 | L-Tyrosine | N-Chlorosuccinimide | Methanol | RT | High |
Proposed Total Synthesis of this compound
A convergent solid-phase peptide synthesis (SPPS) approach is proposed for the total synthesis of this compound. This strategy involves the sequential coupling of the constituent amino acids, including the synthesized precursors for Ahp and cmTyr, onto a solid support, followed by cyclization and final modifications.
Proposed Synthetic Workflow
Caption: Proposed solid-phase total synthesis workflow for this compound.
Detailed Methodologies for Key Synthetic Steps
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Loading: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM). Load the first Fmoc-protected amino acid (Fmoc-Val-OH) in the presence of diisopropylethylamine (DIPEA).
-
Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent such as HBTU/HOBt or HATU in the presence of DIPEA in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Macrolactonization:
-
After cleavage of the linear peptide from the resin, dissolve the protected peptide in a suitable solvent (e.g., DMF).
-
Add a macrolactonization agent such as diphenylphosphoryl azide (B81097) (DPPA) and a base (e.g., K₂HPO₄).
-
Stir the reaction at low temperature (e.g., 0 °C to room temperature) until cyclization is complete.
Side Chain Attachment:
-
Couple N-butyroyl-Alanine to the free hydroxyl group of the Thr(3) residue using standard esterification conditions (e.g., DCC/DMAP).
Final Deprotection:
-
Treat the fully assembled and cyclized peptide with a strong acid cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water) to remove all remaining protecting groups.
-
Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Logical Relationships
Caption: Structural hierarchy of this compound.
Conclusion
The synthetic protocols and strategies outlined in this document provide a comprehensive guide for researchers aiming to synthesize this compound and its unique components. While a complete total synthesis remains to be published, the methodologies for the synthesis of the key Ahp and 3-chloro-L-tyrosine building blocks are well-established. The proposed solid-phase synthetic route offers a plausible and efficient pathway to access this potent elastase inhibitor, thereby enabling further investigation into its therapeutic potential.
References
- 1. Cyanobacterial Cyclopeptides as Lead Compounds to Novel Targeted Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Scyptolin B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyptolin B is a cyclic depsipeptide of cyanobacterial origin that has garnered interest due to its biological activity, including the inhibition of porcine pancreatic elastase.[1][2] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Due to the limited availability of published specific methods for this compound quantification, the following protocols are based on established methodologies for similar cyclic peptides and cyanotoxins.[3][4][5] These should serve as a strong starting point for method development and validation.
General Considerations for Sample Handling and Stability
The stability of peptide-based drugs in biological matrices is a critical factor that can significantly impact the accuracy of quantification. Proteolytic degradation is a major concern in blood, plasma, and serum.[6][7]
-
Sample Collection: Blood samples should be collected in tubes containing appropriate anticoagulants (e.g., EDTA for plasma) and protease inhibitors to minimize degradation.
-
Storage: Samples should be processed as quickly as possible. If immediate analysis is not feasible, plasma or serum should be separated by centrifugation and stored at -80°C.[8] Repeated freeze-thaw cycles should be avoided.[8] Studies have shown that many analytes are stable for extended periods when stored at -20°C or lower.[9] However, the specific stability of this compound should be experimentally determined.[10][11]
Sample Preparation and Extraction
The choice of extraction method depends on the biological matrix and the analytical technique. The goal is to isolate this compound from interfering substances.[4][12]
1. Protein Precipitation: A simple and common method for removing proteins from plasma or serum.
-
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).
-
2. Solid-Phase Extraction (SPE): Provides a cleaner extract compared to protein precipitation and can be used to concentrate the analyte.[4][14]
-
Protocol (using a C18 SPE cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic aqueous solution) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., 90% methanol in water).
-
Evaporate the eluate and reconstitute as described above.
-
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of peptides in complex biological matrices.[15][16][17]
Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of generating reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[17]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for peptides.[17]
Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes. The gradient should be optimized to achieve good separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer parameters need to be optimized for this compound. This involves infusing a standard solution to determine the precursor ion (the protonated molecule [M+H]+) and then optimizing the collision energy to identify the most abundant and stable product ions for MRM transitions.
-
Data Analysis and Method Validation
-
A calibration curve should be prepared by spiking known concentrations of this compound into a blank biological matrix.
-
The method should be validated according to regulatory guidelines (e.g., FDA) for accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and matrix effect.[17]
Workflow for HPLC-MS/MS Quantification
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be highly sensitive and specific.[18][19][20] The development of a custom ELISA for this compound would require the production of specific antibodies.
Principle of Competitive ELISA
A competitive ELISA is a common format for small molecules like this compound. In this format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited amount of anti-Scyptolin B antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.
Protocol (Hypothetical)
-
Coating: Coat a 96-well microplate with an anti-Scyptolin B antibody and incubate.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: Add standards or samples and a fixed amount of enzyme-labeled this compound to the wells. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Signal Development and Measurement: Incubate for color development and then stop the reaction. Read the absorbance at the appropriate wavelength.
Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA for this compound.
Comparison of Analytical Techniques
| Feature | HPLC-MS/MS | ELISA |
| Specificity | Very High (based on mass-to-charge ratio) | High (dependent on antibody specificity) |
| Sensitivity | High (pg/mL to ng/mL range)[17] | Very High (can reach pg/mL range)[19] |
| Throughput | Moderate | High |
| Development Time | Shorter | Longer (requires antibody development)[18] |
| Cost per Sample | Higher | Lower (once developed) |
| Instrumentation | Specialized and expensive | Standard laboratory equipment |
| Matrix Effects | Can be significant, requires careful management[14] | Can be present, but often less problematic |
Summary
The quantification of this compound in biological samples is achievable through established analytical techniques such as HPLC-MS/MS and ELISA. While specific validated methods for this compound are not yet widely published, the protocols and workflows provided here offer a robust framework for researchers to develop and validate their own assays. The choice between HPLC-MS/MS and ELISA will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Careful consideration of sample handling and stability is paramount to ensure accurate and reproducible results.
References
- 1. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding structure of elastase inhibitor scyptolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for detection and quantification of cyanobacterial toxins - a review - Algological Studies/Archiv für Hydrobiologie, Supplement Volumes No. 99 — Schweizerbart science publishers [schweizerbart.de]
- 6. researchgate.net [researchgate.net]
- 7. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. The stability of blood, plasma and serum constituents during simulated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β- N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an anti-vitellin ELISA for the assessment of reproduction in the ridgeback shrimp, Sicyonia ingentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Using Scyptolin B as a Tool to Study Elastase-Mediated Pathologies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastases, a family of serine proteases, play a crucial role in the turnover of extracellular matrix proteins, particularly elastin (B1584352). While essential for normal physiological processes, dysregulated elastase activity is implicated in a range of pathologies characterized by excessive tissue degradation and inflammation. Neutrophil elastase (NE), released by activated neutrophils at sites of inflammation, is a key driver of tissue damage in chronic obstructive pulmonary disease (COPD), acute lung injury, cystic fibrosis, and rheumatoid arthritis.[1] The study of elastase-mediated diseases and the development of therapeutic inhibitors require specific and potent research tools.
Scyptolin B, a cyclic depsipeptide isolated from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110, has been identified as a selective inhibitor of porcine pancreatic elastase (PPE).[2][3] Given that PPE is a well-established and frequently used surrogate for human neutrophil elastase, this compound presents itself as a valuable molecular probe to investigate the roles of elastase in various disease models.[4][5] These application notes provide detailed protocols and data for utilizing this compound in the study of elastase-mediated pathologies.
This compound: A Selective Elastase Inhibitor
This compound is a structurally complex cyclic depsipeptide.[2] Its inhibitory activity against porcine pancreatic elastase has been quantified, demonstrating its potential as a specific tool for elastase research.
Table 1: Inhibitory Activity of this compound against Porcine Pancreatic Elastase
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| This compound | Porcine Pancreatic Elastase | 3.1 | ~2.76 | [2][6] |
¹Estimated based on a molecular weight of 1122.71 g/mol .
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. Due to its cyclic peptide nature, solubility should be carefully considered.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is approximately 1122.71 g/mol .
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Elastase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE). The assay is based on the cleavage of a synthetic chromogenic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide, by elastase, which releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.[7][8]
Materials:
-
Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (prepared as described above)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a working solution of PPE or HNE in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate.
-
Prepare a stock solution of the substrate (e.g., 100 mM in DMSO) and dilute it to the desired final concentration in Tris-HCl buffer just before use.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer from the stock solution.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the desired volume of each this compound dilution.
-
Positive control (no inhibition): Add the same volume of Tris-HCl buffer containing the same final concentration of DMSO as the test wells.
-
Blank (no enzyme): Add the same volume of Tris-HCl buffer.
-
-
Pre-incubation:
-
Add the elastase working solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405-410 nm using a microplate reader in kinetic mode for 15-30 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., with a specific inhibitor or by acidification) before reading the absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 2: Example Pipetting Scheme for Elastase Inhibition Assay (per well)
| Component | Volume (µL) |
| Tris-HCl Buffer (pH 8.0) | Varies |
| This compound or Vehicle | 10 |
| Elastase Solution | 20 |
| Pre-incubation | 10-15 min at 37°C |
| Substrate Solution | 50 |
| Total Volume | Variable |
Note: Volumes should be optimized based on the specific microplate and reader used.
Cell-Based Assay for Extracellular Matrix Degradation
This protocol outlines a method to assess the ability of this compound to protect the extracellular matrix (ECM) from elastase-mediated degradation in a cell culture model.
Materials:
-
Fibroblasts or endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Fibronectin or elastin-coated cell culture plates
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Fluorescently labeled antibody against fibronectin or elastin
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed fibroblasts or endothelial cells onto fibronectin or elastin-coated plates and culture until they form a confluent monolayer.
-
Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours to reduce the influence of serum-derived protease inhibitors.
-
Treatment:
-
Treat the cells with different concentrations of this compound for 1-2 hours.
-
Include a vehicle control (DMSO).
-
-
Elastase Challenge:
-
Add HNE to the culture medium to a final concentration known to cause significant ECM degradation.
-
Include a control group without HNE.
-
-
Incubation: Incubate the plates for 4-24 hours at 37°C.
-
Assessment of ECM Degradation:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a fluorescently labeled antibody specific for the ECM component (fibronectin or elastin).
-
Wash the wells and visualize the remaining ECM using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software or a fluorescence plate reader.
-
Expected Outcome: Cells treated with this compound are expected to show preserved ECM integrity (higher fluorescence intensity) in the presence of HNE compared to the vehicle-treated, HNE-challenged group.
Signaling Pathways and Experimental Workflows
Elastase is known to activate several signaling pathways that contribute to inflammation and tissue damage. This compound can be used as a tool to dissect the involvement of elastase in these pathways.
Neutrophil Elastase-Mediated Signaling
Neutrophil elastase can directly cleave and activate cell surface receptors, such as Protease-Activated Receptor 2 (PAR2), or degrade signaling components, leading to the activation of downstream pathways like MAPK and NF-κB.[6] This can result in the upregulation of pro-inflammatory cytokines and mucin production.
Experimental Workflow for Studying Elastase-Mediated Signaling
The following workflow can be used to investigate the effect of this compound on elastase-induced cellular responses.
Application in Disease Models
This compound's inhibitory action on elastase makes it a promising tool for studying various elastase-driven pathologies.
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, neutrophil elastase contributes to the destruction of alveolar elastin and stimulates mucus hypersecretion.[9][10] this compound can be used in in vitro and ex vivo models of COPD to:
-
Assess the role of elastase in cigarette smoke extract-induced ECM degradation in lung epithelial cells.
-
Investigate the effect of elastase inhibition on mucin gene expression (e.g., MUC5AC) in primary human bronchial epithelial cells.
-
Explore the impact of elastase on inflammatory responses in co-culture models of epithelial cells and neutrophils.
Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS)
Neutrophil elastase is a key mediator of lung injury in ALI/ARDS, contributing to increased vascular permeability and inflammation.[1] this compound could be employed in models of ALI to:
-
Examine the effect of elastase inhibition on endothelial barrier function in vitro.
-
Study the role of elastase in the release of pro-inflammatory cytokines from alveolar macrophages.
-
In animal models of LPS-induced lung injury, this compound could potentially be used to investigate the therapeutic window for elastase inhibition.[11][12]
Logical Relationship of this compound Application
The utility of this compound as a research tool is based on a clear logical progression from its fundamental biochemical activity to its application in complex disease models.
Conclusion
This compound is a potent and selective inhibitor of elastase, making it a valuable tool for researchers in both basic science and drug discovery. The protocols and information provided in these application notes are intended to facilitate the use of this compound to further elucidate the complex roles of elastase in health and disease, and to aid in the identification of novel therapeutic strategies for elastase-mediated pathologies. As with any research tool, appropriate controls and careful experimental design are essential for generating meaningful and reproducible data.
References
- 1. Sparstolonin B nano-formulation attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding structure of elastase inhibitor scyptolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro studies on the cytotoxicity, elastase, and tyrosinase inhibitory activities of tomato (Solanum lycopersicum Mill.) extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Obstructive Pulmonary Disease (COPD): Developments in Pharmacological Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential Natural Small Molecular Compounds for the Treatment of Chronic Obstructive Pulmonary Disease: An Overview [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Standardized Botanical Composition Mitigated Acute Inflammatory Lung Injury and Reduced Mortality through Extracellular HMGB1 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Scyptolin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyptolin B is a cyclic depsipeptide originally isolated from the terrestrial cyanobacterium Scytonema hofmanni. It is a known inhibitor of porcine pancreatic elastase, a serine protease. Given the established role of serine proteases, particularly neutrophil elastase, in the pathology of various diseases including cancer, this compound presents itself as a compound of interest for further investigation. Neutrophil elastase is implicated in promoting tumor progression, including proliferation, migration, invasion, and angiogenesis, through the modulation of key signaling pathways such as PI3K/Akt and MAPK.[1][2][3][4] This document provides a comprehensive guide with detailed protocols for a suite of cell-based assays to thoroughly evaluate the therapeutic potential of this compound.
Neutrophil Elastase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on neutrophil elastase activity.
Protocol: Fluorometric Neutrophil Elastase Inhibitor Screening
This protocol is adapted from commercially available kits.
Materials:
-
Human Neutrophil Elastase (NE)
-
NE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Sivelestat (positive control inhibitor)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and Sivelestat in Assay Buffer.
-
Prepare a working solution of Human Neutrophil Elastase in Assay Buffer.
-
Prepare a working solution of the NE substrate in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add:
-
Assay Buffer (for blank)
-
NE solution and Assay Buffer (for enzyme control)
-
NE solution and Sivelestat dilutions (for positive control)
-
NE solution and this compound dilutions (for test compound)
-
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the NE substrate solution to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, reading every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and Sivelestat.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for this compound.
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Sivelestat | Experimental Value |
Cell Viability and Cytotoxicity Assays
These assays determine the effect of this compound on the viability and proliferation of cancer cells, particularly those known to overexpress neutrophil elastase (e.g., lung, colon, breast, and prostate cancer cell lines).[2][3]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., A549 - lung, HT-29 - colon, MDA-MB-231 - breast, PC-3 - prostate)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of this compound at each time point.
-
Data Presentation:
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 24h | Experimental Value |
| 48h | Experimental Value | |
| 72h | Experimental Value | |
| HT-29 | 24h | Experimental Value |
| 48h | Experimental Value | |
| 72h | Experimental Value | |
| MDA-MB-231 | 24h | Experimental Value |
| 48h | Experimental Value | |
| 72h | Experimental Value | |
| PC-3 | 24h | Experimental Value |
| 48h | Experimental Value | |
| 72h | Experimental Value |
Apoptosis and Cell Cycle Analysis
These assays elucidate whether the cytotoxic effects of this compound are mediated through the induction of programmed cell death (apoptosis) or by causing cell cycle arrest.
Protocol: Annexin V-FITC and Propidium Iodide Apoptosis Assay
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., staurosporine-treated cells).
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol: Propidium Iodide Cell Cycle Analysis
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
Cell Migration and Invasion Assays
Given the role of neutrophil elastase in promoting cancer cell migration and invasion, these assays are crucial to evaluate the anti-metastatic potential of this compound.[2]
Protocol: Wound Healing (Scratch) Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Sterile p200 pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Create a Monolayer:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
-
Create the "Wound":
-
Create a scratch in the monolayer using a pipette tip or by removing the insert.
-
Wash with PBS to remove dislodged cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing various concentrations of this compound.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the percentage of wound closure.
-
Protocol: Extracellular Matrix (ECM) Degradation Assay
Materials:
-
Cancer cell lines
-
Fluorescently labeled gelatin-coated coverslips
-
This compound
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto the fluorescent gelatin-coated coverslips.
-
Treat the cells with this compound.
-
-
Incubation and Imaging:
-
Incubate for a period sufficient for degradation to occur (e.g., 24-48 hours).
-
Fix and stain the cells (e.g., with DAPI for nuclei and phalloidin (B8060827) for actin).
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the area of gelatin degradation (dark areas in the fluorescent gelatin layer) per cell.
-
Data Presentation:
| Treatment | % Wound Closure at 24h |
| Vehicle Control | Experimental Value |
| This compound (Conc. 1) | Experimental Value |
| This compound (Conc. 2) | Experimental Value |
| Treatment | Average Degradation Area per Cell (µm²) |
| Vehicle Control | Experimental Value |
| This compound (Conc. 1) | Experimental Value |
| This compound (Conc. 2) | Experimental Value |
Signaling Pathway Analysis
These experiments will investigate the molecular mechanisms underlying the effects of this compound, focusing on pathways known to be modulated by neutrophil elastase.
Protocol: Western Blot Analysis of PI3K/Akt and MAPK Pathways
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-IRS-1)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation:
| Treatment | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio | IRS-1 Expression Level |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (Time 1) | Experimental Value | Experimental Value | Experimental Value |
| This compound (Time 2) | Experimental Value | Experimental Value | Experimental Value |
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed signaling pathways modulated by neutrophil elastase.
Caption: Logical flow for investigating the mechanism of cytotoxicity.
References
- 1. Neutrophil elastase-mediated degra ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qedbio.com [qedbio.com]
- 4. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cultivating Scytonema hofmanni for Enhanced Scyptolin B Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the cultivation of the cyanobacterium Scytonema hofmanni with the specific aim of optimizing the production of Scyptolin B, a potent elastase inhibitor with significant therapeutic potential. The following sections detail the necessary culture media, environmental parameters, and analytical methods to achieve high-yield production of this valuable secondary metabolite.
Introduction to Scytonema hofmanni and this compound
Scytonema hofmanni is a genus of photosynthetic cyanobacteria known for producing a variety of bioactive secondary metabolites.[1][2] Among these, Scyptolin A and B have garnered considerable interest due to their selective inhibition of porcine pancreatic elastase.[3] this compound is a cyclic depsipeptide, and its structure features a 19-membered ring.[3] The potent bioactivity of this compound makes it a promising candidate for drug development, particularly in the context of diseases associated with excessive elastase activity. Optimizing its production in a laboratory setting is a critical step towards realizing its therapeutic potential.
Culturing Scytonema hofmanni: Media and Growth Conditions
Successful cultivation of Scytonema hofmanni is the foundational step for robust this compound production. The following tables summarize the recommended media composition and optimal growth parameters based on available literature.
Culture Media Composition
The most commonly used medium for the cultivation of Scytonema hofmanni is the BG-11 medium. For studies focusing on the influence of specific nutrients on this compound production, a modified Z-Medium can also be considered.
Table 1: Composition of BG-11 Medium for Scytonema hofmanni Cultivation
| Component | Concentration (mg/L) |
| NaNO₃ | 1500 |
| K₂HPO₄ | 40 |
| MgSO₄·7H₂O | 75 |
| CaCl₂·2H₂O | 36 |
| Citric Acid | 6 |
| Ferric Ammonium Citrate | 6 |
| EDTA (Disodium salt) | 1 |
| Na₂CO₃ | 20 |
| Trace Metal Solution | 1 mL/L |
Trace Metal Solution (g/L): H₃BO₃ (2.86), MnCl₂·4H₂O (1.81), ZnSO₄·7H₂O (0.222), Na₂MoO₄·2H₂O (0.39), CuSO₄·5H₂O (0.079), Co(NO₃)₂·6H₂O (0.0494).
Table 2: Composition of Z-Medium for Nutrient Optimization Studies
| Component | Concentration (mg/L) |
| NaNO₃ | 467.0 |
| Ca(NO₃)₂·4H₂O | 59.0 |
| K₂HPO₄ | 31.0 |
| MgSO₄·7H₂O | 25.0 |
| Na₂CO₃ | 21.0 |
| Fe-EDTA complex | 10.0 mL |
| Micronutrient solution | 0.08 mL |
Optimal Growth Parameters
The following parameters are recommended for routine cultivation. For optimizing this compound production, systematic variation of these parameters is advised, as detailed in the experimental protocols.
Table 3: Recommended Growth Parameters for Scytonema hofmanni
| Parameter | Recommended Range/Value | Notes |
| Temperature | 25-30°C | Growth is generally supported between 20°C and 30°C.[4] Temperature extremes can induce stress and may alter secondary metabolite profiles.[5][6] |
| Light Intensity | 29 - 100 µmol photons m⁻² s⁻¹ (approx. 2000-7000 lux) | Continuous illumination is often used.[7] Higher light intensities can be explored, but may lead to photoinhibition. The optimal intensity for this compound production needs to be determined experimentally.[1] |
| Photoperiod | 16:8 h (light:dark) or continuous light | Continuous light can enhance biomass, but a light/dark cycle may influence secondary metabolite biosynthesis.[8] |
| pH | 7-9 | The medium is typically buffered by the carbonate content. Monitoring and adjusting pH may be necessary for dense cultures. |
| Agitation | Gentle, intermittent shaking or bubbling with filtered air | Prevents clumping and ensures uniform exposure to light and nutrients. Scytonema grows in filaments that can form mats.[1][2] |
Experimental Protocols
Protocol for Establishing and Maintaining Axenic Cultures
Maintaining a pure, axenic culture of Scytonema hofmanni is crucial for obtaining reproducible results and preventing contamination of the final product.
Objective: To establish and maintain a bacteria-free (axenic) culture of Scytonema hofmanni.
Materials:
-
Scytonema hofmanni culture (e.g., from ATCC or other culture collections)
-
BG-11 medium (liquid and solid, with 1.5% agar)
-
Antibiotic solution (e.g., a mixture of ampicillin, kanamycin, and cycloheximide)
-
Sterile culture flasks and petri dishes
-
Incubator with controlled temperature and light
-
Microscope
Procedure:
-
Initial Inoculation: Aseptically transfer the initial culture to a flask containing liquid BG-11 medium.
-
Incubation: Incubate under the conditions specified in Table 3.
-
Purity Check: Regularly examine the culture microscopically for bacterial contamination. Plating a small aliquot of the culture on nutrient agar (B569324) can also be used to detect bacteria.
-
Antibiotic Treatment (if contaminated): a. Transfer a small inoculum of the culture to BG-11 medium containing a broad-spectrum antibiotic cocktail. b. Incubate for 24-48 hours. c. Wash the cells by centrifugation and resuspend in fresh, antibiotic-free BG-11 medium. d. Repeat the purity check.
-
Subculturing: Transfer a small portion of the culture to fresh medium every 2-3 weeks to maintain exponential growth.
Caption: Workflow for establishing an axenic culture of S. hofmanni.
Protocol for Optimizing this compound Production
Objective: To determine the optimal environmental conditions for maximizing the yield of this compound.
Materials:
-
Axenic culture of Scytonema hofmanni
-
Multiple culture flasks or a multi-cultivator system
-
Incubators with adjustable temperature and light intensity
-
BG-11 or Z-Medium with varying nutrient concentrations
-
Analytical equipment for this compound quantification (HPLC)
Procedure:
-
Establish Baseline: Grow S. hofmanni under the standard conditions outlined in Table 3. Harvest at the late exponential or early stationary phase and quantify the biomass and this compound content. This will serve as the control.
-
Vary a Single Parameter: In separate experiments, systematically vary one parameter while keeping all others constant.
-
Light Intensity: Test a range of light intensities (e.g., 20, 50, 100, 150, 200 µmol photons m⁻² s⁻¹).
-
Temperature: Test a range of temperatures (e.g., 20, 25, 30, 35°C).
-
Nutrient Concentration: Using a modified Z-medium, test different concentrations of nitrate (B79036) and phosphate (B84403) (e.g., low, standard, high). Studies on other Scytonema species suggest that low nitrate can reduce secondary metabolite production, while phosphate levels can have varied effects.
-
-
Harvest and Analysis: Harvest the cultures at the same growth phase (e.g., based on optical density or chlorophyll (B73375) content).
-
Quantify Biomass and this compound: Determine the dry weight of the biomass and quantify the this compound yield per unit of biomass and per volume of culture.
-
Data Analysis: Compare the this compound yields under different conditions to identify the optimal parameter values.
-
Combinatorial Optimization: Once the optimal level for each parameter is identified, a combinatorial experiment can be performed to investigate any synergistic effects.
Caption: Workflow for optimizing this compound production.
Protocol for Extraction and Quantification of this compound
Objective: To extract and quantify the concentration of this compound from Scytonema hofmanni biomass.
Materials:
-
Lyophilized S. hofmanni biomass
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
-
This compound standard (if available) or a well-characterized reference extract
Procedure:
-
Harvesting and Drying: a. Harvest the culture by centrifugation or filtration. b. Lyophilize (freeze-dry) the biomass to a constant weight.
-
Extraction: a. Extract the lyophilized biomass with a 1:1 (v/v) mixture of dichloromethane and methanol. b. Sonicate or stir the mixture for 1-2 hours at room temperature. c. Separate the solvent extract from the biomass by centrifugation. d. Repeat the extraction process twice more on the biomass pellet. e. Combine the solvent extracts.
-
Concentration: a. Evaporate the solvent from the combined extracts using a rotary evaporator to obtain a crude extract.
-
Quantification by HPLC: a. Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter. b. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a common starting point for separating peptides.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where this compound absorbs (e.g., 210-280 nm, to be determined by UV-Vis scan of a purified fraction). c. Quantification:
- If a pure standard is available, create a calibration curve to determine the absolute concentration.
- If a standard is not available, relative quantification can be performed by comparing the peak area of this compound under different culture conditions. Mass spectrometry can be used to confirm the identity of the peak corresponding to this compound.
Caption: Workflow for this compound extraction and quantification.
Signaling Pathways and Logical Relationships
The production of secondary metabolites like this compound in cyanobacteria is a complex process influenced by various environmental cues. While the specific signaling pathway for this compound is not fully elucidated, a generalized model can be proposed based on known responses of cyanobacteria to environmental stress.
Caption: Generalized signaling pathway for secondary metabolite production.
By systematically applying the protocols and considering the influential parameters outlined in these notes, researchers and drug development professionals can significantly enhance the production of this compound from Scytonema hofmanni, paving the way for further investigation and potential therapeutic applications.
References
- 1. Combined Effect of Light and Temperature on the Production of Saxitoxins in Cylindrospermopsis raciborskii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scytonema - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Temperature Influences the Production and Transport of Saxitoxin and the Expression of sxt Genes in the Cyanobacterium Aphanizomenon gracile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Modification of Light Parameters on the Production of Cryptophycin, Cyanotoxin with Potent Anticancer Activity, in Nostoc sp - PMC [pmc.ncbi.nlm.nih.gov]
Application of Scyptolin B in co-culture experiments.
Application of Scyptolin B in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni.[1] It is a known inhibitor of serine proteases, with particular potency against pancreatic and neutrophil elastase.[2][3] While direct studies of this compound in co-culture systems are not extensively documented in current literature, its specific mechanism of action presents significant opportunities for investigating cellular interactions in various pathological and physiological models.
This document outlines a potential application of this compound in a co-culture experiment designed to investigate its protective effects against elastase-mediated tissue damage, a key process in inflammatory diseases and cancer. The provided protocols and diagrams offer a foundational framework for researchers to explore the therapeutic potential of this compound in a multi-cellular context.
Mechanism of Action: Elastase Inhibition
This compound functions as a potent inhibitor of elastase. Its cyclic structure allows it to bind to the active site of the enzyme, preventing the breakdown of elastin (B1584352) and other extracellular matrix proteins.[3] This inhibitory action is the basis for its potential application in co-culture systems where elastase-producing cells are cultured with cells susceptible to elastase-mediated damage.
Caption: this compound's mechanism of elastase inhibition.
Hypothetical Co-culture Application: Protection of Lung Fibroblasts from Neutrophil-Mediated Damage
Rationale: In inflammatory lung diseases, neutrophils release neutrophil elastase, which can lead to the degradation of the lung's extracellular matrix and contribute to tissue damage. This hypothetical co-culture model will investigate the ability of this compound to protect lung fibroblasts from the damaging effects of elastase released by activated neutrophils.
Quantitative Data
As there is no specific data for this compound in co-culture experiments, the following table provides its known inhibitory concentration for porcine pancreatic elastase, which can serve as a reference for designing dose-response studies.
| Compound | Target | IC50 | Reference |
| This compound | Porcine Pancreatic Elastase | 3.1 µg/mL | [1] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human Lung Fibroblasts (e.g., IMR-90)
-
Human Promyelocytic Leukemia Cells (e.g., HL-60), differentiated into neutrophil-like cells.
-
-
Culture Media:
-
Fibroblasts: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HL-60 cells: RPMI-1640 medium with 20% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Media for HL-60: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1.3% DMSO for 5-7 days.
-
Co-culture Setup
This protocol utilizes a transwell insert system to separate the neutrophils from the fibroblasts while allowing for the diffusion of soluble factors like elastase.
Caption: Workflow for the co-culture experiment.
Detailed Steps:
-
Seed human lung fibroblasts into a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
On the day of the experiment, replace the medium with fresh, serum-free medium.
-
Place transwell inserts (0.4 µm pore size) into each well.
-
Seed differentiated neutrophil-like cells into the transwell inserts at a density of 2 x 105 cells/insert.
-
Add this compound to the co-culture medium at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (e.g., DMSO).
-
Activate the neutrophil-like cells with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM.
-
Incubate the co-culture for 24 to 48 hours.
Endpoint Assays
-
Fibroblast Viability:
-
After the incubation period, remove the transwell inserts.
-
Assess the viability of the fibroblast monolayer using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
-
Extracellular Matrix Degradation:
-
Coat the wells with fluorescein-labeled elastin before seeding the fibroblasts.
-
Measure the fluorescence in the supernatant at the end of the experiment to quantify elastin degradation.
-
-
Cytokine Analysis:
-
Collect the co-culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA kits to assess the anti-inflammatory effects of this compound.
-
Data Presentation
The following table templates can be used to organize the data obtained from the experiments.
Table 1: Effect of this compound on Fibroblast Viability in Co-culture
| This compound Conc. (µg/mL) | Fibroblast Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 |
Table 2: Effect of this compound on Elastin Degradation in Co-culture
| This compound Conc. (µg/mL) | Fluorescence (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 |
Conclusion
The proposed application and protocols provide a robust framework for investigating the utility of this compound in a co-culture system. By leveraging its known elastase inhibitory activity, researchers can explore its potential as a therapeutic agent for inflammatory diseases characterized by excessive elastase activity. The outlined experiments will provide valuable insights into the cytoprotective and matrix-preserving effects of this compound in a biologically relevant context.
References
Application Notes and Protocols for Testing Scyptolin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyptolin B is a cyclic depsipeptide originally isolated from the terrestrial cyanobacterium Scytonema hofmanni. It has garnered scientific interest due to its potent and selective inhibitory activity against elastase, a serine protease implicated in a variety of inflammatory diseases. These application notes provide a comprehensive overview of the in vitro and in vivo models available for characterizing the biological activity of this compound, complete with detailed experimental protocols and data presentation guidelines.
In Vitro Models for this compound Activity
Porcine Pancreatic Elastase (PPE) Inhibition Assay
This assay is the primary in vitro method to quantify the inhibitory potency of this compound against its known target.
Protocol: Spectrophotometric Elastase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against porcine pancreatic elastase.
Materials:
-
This compound
-
Porcine Pancreatic Elastase (PPE) (Sigma-Aldrich, Cat. No. E0127)[1]
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) (Substrate)
-
Trizma-HCl buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of PPE in Trizma-HCl buffer.
-
Prepare a working solution of SANA in Trizma-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of this compound (in DMSO) to the test wells. For control wells, add 20 µL of DMSO.
-
Add 160 µL of Trizma-HCl buffer to all wells.
-
Add 10 µL of PPE solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the SANA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance every minute for 15-20 minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of elastase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary:
| Compound | Target Enzyme | IC50 (µg/mL) | Source |
| Scyptolin A | Porcine Pancreatic Elastase | 3.1 | [2] |
| This compound | Porcine Pancreatic Elastase | 3.1 | [2] |
Caption: Workflow for the elastase-induced lung injury model.
Signaling Pathways
Neutrophil elastase, a key target for this compound, is known to activate pro-inflammatory signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Neutrophil Elastase-Mediated Inflammatory Signaling
Neutrophil elastase can cleave and activate Protease-Activated Receptor 2 (PAR2), leading to the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway. [3]This cascade results in the transcription of pro-inflammatory genes and contributes to the inflammatory response.
Caption: this compound inhibits neutrophil elastase, blocking downstream inflammatory signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the yield of Scyptolin B from cyanobacterial cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of Scyptolin B from cyanobacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a cyclic depsipeptide isolated from the terrestrial cyanobacterium Scytonema hofmanni. It, along with its analogue Scyptolin A, is a known inhibitor of porcine pancreatic elastase[1][2]. This makes it a compound of interest for pharmaceutical research and drug development, particularly as a potential lead for designing potent elastase inhibitors.
Q2: Which cyanobacterial species is the primary producer of this compound?
A2: this compound has been isolated from axenic cultures of Scytonema hofmanni PCC 7110[1]. Scytonema is a genus of photosynthetic cyanobacteria comprising over 100 species that are found in both aquatic and terrestrial environments[3].
Q3: What are the general culture conditions for Scytonema hofmanni?
A3: Scytonema hofmanni can be cultivated in BG-11 medium[4]. The American Type Culture Collection (ATCC) recommends incubating Scytonema hofmanni at 26°C under a light intensity of 2000-3000 lux. Another study reported successful cultivation at 25 ± 2°C with a 12:12 light/dark cycle under white fluorescent irradiation of 20 μmol m⁻² s⁻¹[5].
Troubleshooting Guides
This section provides solutions to common problems encountered during the cultivation of Scytonema sp. and the extraction and purification of this compound.
Culture Troubleshooting
Problem 1: Low Biomass Yield
| Possible Cause | Suggested Solution |
| Suboptimal Growth Medium | Ensure the use of a well-defined medium such as BG-11[4]. Verify the correct preparation and sterilization of the medium. |
| Inadequate Light Intensity | Optimize light intensity. While a range of 20-40 µmol photons m⁻² s⁻¹ has been reported for Scytonema species[5][6], optimal light for secondary metabolite production may vary. Conduct small-scale experiments with varying light intensities to determine the optimum for this compound production. |
| Incorrect Temperature | Maintain the culture at the optimal temperature, which is generally between 25-26°C for Scytonema hofmanni[5]. Fluctuations in temperature can negatively impact growth. |
| Improper pH | The pH of the culture medium can influence nutrient availability and cyanobacterial growth. While specific optimal pH for this compound production is not documented, photosynthesis in Scytonema biofilms can lead to an increase in pH[7]. Monitor and adjust the pH of the culture medium to a suitable range, typically between 7.5 and 9 for many cyanobacteria. |
| Nutrient Limitation | Nitrogen and phosphorus are critical for cyanobacterial growth. While nitrogen deficiency can alter the morphology of Scytonema cells, it generally leads to lower biomass[8]. Ensure adequate concentrations of essential nutrients in the culture medium. |
| Contamination | Microbial contamination can compete for nutrients and inhibit the growth of Scytonema. |
Problem 2: Culture Contamination
| Possible Cause | Suggested Solution |
| Bacterial Contamination | Implement strict aseptic techniques during all handling procedures. The use of antibiotics can be explored to create axenic cultures; however, their impact on this compound production should be evaluated[9]. The "glass capillary method" can be used to isolate single filaments for starting a pure culture[9]. |
| Fungal Contamination | Fungal contamination can be controlled by using antifungal agents, but their effects on the cyanobacteria must be tested. Maintaining a slightly alkaline pH can also help to inhibit fungal growth. |
| Contamination by other Algae/Cyanobacteria | Isolate single filaments of Scytonema using micromanipulation or serial dilution to establish a unialgal culture. |
| Predatory Organisms (e.g., protozoa) | The risk of predation can be minimized by maintaining axenic cultures. In large-scale cultures, altering environmental conditions such as pH can sometimes control predators[10]. |
Extraction and Purification Troubleshooting
Problem 3: Low Yield of this compound in Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure complete disruption of the cyanobacterial cells to release the intracellular this compound. Homogenization with a mortar and pestle followed by sonication is a reported method for extracting metabolites from Scytonema[11]. |
| Suboptimal Extraction Solvent | The choice of solvent is crucial for efficient extraction. A mixture of 50% ethyl acetate (B1210297) and 50% methanol (B129727) has been used for extracting cytotoxic compounds from Scytonema[5]. Experiment with different solvent systems and polarities to optimize the extraction of this compound. A mixture of dichloromethane (B109758) and methanol (1:1) has also been reported for the extraction of metabolites from Scytonema hofmanni[4]. |
| Degradation of this compound | The stability of this compound under different pH and temperature conditions during extraction is not well-documented. It is advisable to perform extraction at low temperatures and avoid extreme pH values to minimize potential degradation. |
Problem 4: Poor Purification Results (HPLC)
| Possible Cause | Suggested Solution |
| Peak Tailing | This can be caused by secondary interactions with the stationary phase, especially with basic compounds. Try using a lower pH mobile phase, a base-deactivated column, or adding an ion-pairing reagent[12]. Mass overload can also cause tailing; try injecting a more dilute sample[12]. |
| Peak Splitting or Broadening | This may indicate a column void, contamination at the column inlet, or co-elution of closely related compounds. Check for proper column packing and consider using a guard column. If co-elution is suspected, optimize the mobile phase composition or gradient to improve resolution[13]. |
| Low Recovery from Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample. The choice of SPE sorbent is also critical; C18 is commonly used for the purification of peptides from cyanobacteria[14]. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or pump performance can lead to shifting retention times. Ensure proper degassing of the mobile phase and maintain a stable column temperature. |
Data Presentation
Table 1: Reported Culture Conditions for Scytonema Species
| Parameter | Scytonema hofmanni PCC 7110 (ATCC) | Scytonema sp.[5] | Scytonema foetidum[6] |
| Medium | #616 (likely a variant of BG-11) | BG-11 | Modified CT/2 |
| Temperature | 26°C | 25 ± 2°C | 25°C |
| Light Intensity | 2000-3000 lux | 20 µmol m⁻² s⁻¹ | 40 µmol m⁻² s⁻¹ |
| Photoperiod | Not specified | 12:12 h light:dark | 12:12 h light:dark |
Table 2: Solvents Used for Extraction of Metabolites from Scytonema Species
| Solvent System | Target Compounds | Reference |
| Dichloromethane/Methanol (1:1) | Proteasome inhibitors | [4] |
| Ethyl acetate/Methanol (1:1) | Cytotoxic compounds | [5] |
Experimental Protocols
Protocol 1: Cultivation of Scytonema hofmanni
This protocol is a general guideline based on reported methods. Optimization for maximizing this compound yield is recommended.
-
Medium Preparation : Prepare BG-11 medium according to the standard formulation. Sterilize by autoclaving.
-
Inoculation : Aseptically inoculate sterile BG-11 medium with a healthy, axenic culture of Scytonema hofmanni. A 5% (v/v) inoculum is a common starting point.
-
Incubation : Incubate the cultures at 25-26°C[5]. Provide illumination using cool white fluorescent lamps at an intensity of approximately 20-40 µmol photons m⁻² s⁻¹ with a 12:12 hour light-dark cycle[5][6].
-
Growth Monitoring : Monitor the growth of the culture by measuring the optical density at 750 nm or by dry weight determination.
-
Harvesting : Harvest the cyanobacterial biomass during the late exponential or early stationary phase of growth by centrifugation or filtration[4]. The harvested biomass can be lyophilized for long-term storage before extraction.
Protocol 2: Extraction of this compound
This protocol is a general procedure for the extraction of secondary metabolites from Scytonema.
-
Biomass Preparation : Start with lyophilized biomass of Scytonema hofmanni.
-
Homogenization : Homogenize the dried biomass using a mortar and pestle.
-
Solvent Extraction :
-
Suspend the homogenized biomass in a suitable solvent mixture. A 1:1 mixture of dichloromethane and methanol or ethyl acetate and methanol can be used[4][5].
-
Use a sufficient volume of solvent to ensure complete immersion of the biomass.
-
Sonication for 30 minutes followed by shaking for another 30 minutes can enhance extraction efficiency[11].
-
-
Separation : Separate the solvent extract from the biomass residue by centrifugation followed by filtration.
-
Repeated Extraction : Repeat the extraction process on the biomass residue two more times to ensure complete extraction of the metabolites.
-
Solvent Evaporation : Combine the supernatants and remove the organic solvents using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage : Store the dried crude extract at -20°C until further purification.
Protocol 3: Purification of this compound by HPLC
This is a general protocol for the purification of cyclic peptides from cyanobacterial extracts. Specific parameters will need to be optimized for this compound.
-
Sample Preparation : Dissolve the crude extract in a suitable solvent, such as methanol, and filter it through a 0.22 µm syringe filter before injection.
-
Solid-Phase Extraction (SPE) : For complex extracts, an initial cleanup step using SPE with a C18 cartridge can be beneficial to remove highly polar and non-polar impurities[14].
-
HPLC System : Use a preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column is commonly used for the separation of cyclic peptides[14][15].
-
Mobile Phase : A gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase for peptide separation.
-
Gradient Elution : Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute compounds with increasing hydrophobicity. An example gradient could be 10-90% acetonitrile over 30 minutes.
-
Detection : Monitor the elution profile at a suitable wavelength, typically around 214 nm for peptide bonds or 280 nm if the peptide contains aromatic amino acids.
-
Fraction Collection : Collect fractions corresponding to the peaks of interest.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC-MS to determine the purity and confirm the presence of this compound.
-
Solvent Removal : Evaporate the solvent from the pure fractions to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding structure of elastase inhibitor scyptolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scytonema - Wikipedia [en.wikipedia.org]
- 4. Isolation and Structure Determination of a Proteasome Inhibitory Metabolite from a Culture of Scytonema hofmanni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fottea.czechphycology.cz [fottea.czechphycology.cz]
- 7. researchgate.net [researchgate.net]
- 8. ijarbs.com [ijarbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Techniques to Control Microbial Contaminants in Nonsterile Microalgae Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utex.org [utex.org]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Analysis and purification of toxic peptides from cyanobacteria by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Challenges in the purification of Scyptolin B and potential solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Scyptolin B, a cyclic depsipeptide with elastase inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a novel cyclic depsipeptide isolated from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110.[1] It shares a core structure with Scyptolin A, which consists of an N-acylated peptide ring. The key distinction in this compound is the additional esterification of the hydroxyl group of a Threonine (Thr) residue with N-butyroyl-Alanine.[1] Both Scyptolin A and B are potent inhibitors of porcine pancreatic elastase.[1]
Q2: What are the primary challenges in the purification of this compound?
A2: The main challenges in purifying this compound, similar to other cyanobacterial cyclic depsipeptides, include:
-
Low Biomass Yield: Cyanobacterial cultures often grow slowly, resulting in a limited amount of starting material.
-
Complex Crude Extracts: The initial extract from Scytonema hofmanni contains a multitude of other metabolites, including pigments and other peptides, which can interfere with purification.
-
Co-eluting Impurities: Structurally similar compounds, such as Scyptolin A and other analogues, can be difficult to separate from this compound due to similar polarities.
-
Potential for Degradation: Cyclic depsipeptides can be susceptible to degradation under harsh pH or high-temperature conditions. For instance, a similar cyanopeptolin, cyanopeptolin 1081, has been shown to degrade at both acidic (pH 3) and basic (pH 9, with heating) conditions.
-
Low Overall Yield: The multi-step purification process can lead to significant loss of the target compound at each stage.
Q3: What are the potential solutions to overcome these purification challenges?
A3: Potential solutions include:
-
Optimized Extraction: Utilizing a solvent system like a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (B129727) (MeOH) can efficiently extract this compound from the lyophilized cyanobacterial cells.
-
Multi-step Chromatographic Purification: A combination of different chromatography techniques is essential. This typically involves an initial fractionation using silica (B1680970) gel column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.
-
High-Resolution Separation: Employing high-resolution analytical and preparative HPLC columns is crucial for separating this compound from its close analogues.
-
Careful pH and Temperature Control: Maintaining near-neutral pH and avoiding high temperatures during purification and storage is advisable to prevent degradation of the depsipeptide ring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final purified fraction. | 1. Inefficient extraction from the cyanobacterial biomass. 2. Loss of compound during solvent partitioning or evaporation steps. 3. Suboptimal HPLC conditions (e.g., poor peak resolution, leading to fraction loss). 4. Degradation of this compound during the purification process. | 1. Ensure complete and repeated extraction of the lyophilized cells with an appropriate solvent mixture (e.g., CH₂Cl₂/MeOH). 2. Handle extracts with care, minimize transfer steps, and use gentle evaporation techniques (e.g., rotary evaporator at low temperature). 3. Optimize the HPLC gradient, flow rate, and column chemistry to achieve baseline separation of this compound. Consider using a column with a different selectivity if co-elution is an issue. 4. Work at room temperature or below whenever possible and use buffers with a neutral pH. Store purified fractions at -20°C or lower. |
| Co-elution of this compound with Scyptolin A or other impurities. | The compounds have very similar polarities and structures, making separation difficult with standard HPLC methods. | 1. Optimize the HPLC mobile phase: A shallow gradient of acetonitrile (B52724) in water with an additive like 0.1% trifluoroacetic acid (TFA) can improve resolution. 2. Change the stationary phase: If a standard C18 column does not provide adequate separation, consider using a phenyl-hexyl or a C12 column, which can offer different selectivities for cyclic peptides. 3. Employ a longer HPLC column or smaller particle size: This can increase the number of theoretical plates and improve separation efficiency. |
| Broad or tailing peaks during HPLC analysis. | 1. Column overloading. 2. Secondary interactions between the analyte and the stationary phase. 3. Poor sample solubility in the mobile phase. 4. Column degradation. | 1. Reduce the injection volume or the concentration of the sample. 2. Ensure the mobile phase pH is appropriate to suppress any ionic interactions. The use of TFA can help in this regard by ion-pairing with basic residues. 3. Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. 4. Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. |
| Loss of biological activity (elastase inhibition) after purification. | Degradation of the this compound molecule, potentially through hydrolysis of the ester or amide bonds in the cyclic structure. | 1. Avoid exposure to strong acids or bases throughout the purification process. 2. Minimize the exposure time to organic solvents and elevated temperatures. 3. Store the purified this compound in a suitable solvent (e.g., methanol or DMSO) at low temperatures (-20°C or -80°C) and under an inert atmosphere if possible. |
Experimental Protocols
Extraction of this compound from Scytonema hofmanni
This protocol is based on the methods described for the isolation of secondary metabolites from Scytonema hofmanni.
Materials:
-
Lyophilized (freeze-dried) cells of Scytonema hofmanni
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Homogenize the lyophilized cyanobacterial biomass in a 1:1 (v/v) mixture of CH₂Cl₂ and MeOH.
-
Perform the extraction by maceration, ensuring the solvent fully penetrates the cell material.
-
Separate the extract from the cell debris by centrifugation.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This is a general multi-step protocol for the purification of this compound from the crude extract.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform (B151607) - CHCl₃).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, by gradually adding methanol to chloroform.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing compounds with the expected polarity of this compound.
Step 2: Reversed-Phase HPLC (Final Purification)
-
Column: Use a preparative or semi-preparative reversed-phase C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: Develop a linear gradient from a lower to a higher concentration of Solvent B. A typical gradient might be from 20% to 100% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength corresponding to the absorbance of the chromophores in this compound).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC with the same or a similar method.
Data Presentation
Table 1: Comparison of Purification Techniques for Cyanopeptolins (General)
| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Chloroform/Methanol Gradient | Initial clean-up and fractionation of crude extract. | High loading capacity, rapid separation of major compound classes. | Low resolution, may not separate closely related analogues. |
| Preparative RP-HPLC | C18, C12, or Phenyl-Hexyl | Acetonitrile/Water with TFA | Final purification of the target compound. | High resolution, capable of separating isomers and close analogues. | Lower loading capacity, requires more specialized equipment. |
| Analytical RP-HPLC | C18 or similar | Acetonitrile/Water with TFA | Purity assessment and method development. | High sensitivity and resolution, small sample volume required. | Not suitable for isolating large quantities of material. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for this compound purification challenges.
References
Troubleshooting common issues in Scyptolin B elastase inhibition assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Scyptolin B in elastase inhibition assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit elastase?
This compound is a cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni. It acts as a selective inhibitor of elastase, a serine protease.[1] The inhibitory mechanism involves the binding of Scyptolin's rigid ring structure to the active site of elastase, specifically occupying the S1 through S4 subsites.[2][3] This occupation of the active site prevents the natural substrate from binding and being hydrolyzed.[2]
Q2: Which type of elastase is most relevant for this compound inhibition studies?
While this compound has been shown to inhibit porcine pancreatic elastase (PPE)[2], human neutrophil elastase (HNE) is often the more clinically relevant target.[1][3] HNE is implicated in a variety of inflammatory diseases, making its inhibition a key therapeutic strategy.[1][4] Assays can be performed with either enzyme, but the choice depends on the specific research question.
Q3: What are the typical IC50 values for this compound against elastase?
The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. For this compound, the reported IC50 value for the inhibition of porcine pancreatic elastase is approximately 1.4 µM.[1] It is important to note that IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme concentrations, buffer composition, and pH.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound elastase inhibition assays, particularly those employing fluorogenic substrates.
Problem 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio and mask the true inhibitory effect of this compound.[6]
Possible Causes & Solutions
| Cause | Solution |
| Substrate Autohydrolysis | The fluorogenic substrate may be unstable and hydrolyze spontaneously in the assay buffer, releasing the fluorophore.[6] Prepare the substrate solution fresh just before use.[6][7] Run a "no-enzyme" control to assess the rate of autohydrolysis.[6] |
| Contaminated Reagents | Buffers, solvents (like DMSO for this compound), or water may contain fluorescent impurities.[6][7] Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary.[7] |
| Intrinsic Fluorescence of this compound | The compound itself might be fluorescent at the excitation/emission wavelengths used. Run a control with this compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence. |
| Well-to-Well Contamination | Inaccurate pipetting can lead to cross-contamination, especially with high concentrations of the free fluorophore used for a standard curve.[6] Use careful pipetting techniques and consider using fresh tips for each well. |
| Microplate Issues | The type of microplate can affect fluorescence readings.[6] Use black, opaque-bottom plates for fluorescence assays to minimize background. Ensure plates are clean and free from dust. |
Problem 2: Low or No Fluorescence Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes & Solutions
| Cause | Solution |
| Inactive Enzyme | The elastase may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles and store the enzyme at the recommended temperature.[6] Prepare fresh enzyme dilutions for each experiment.[6] |
| Substrate Degradation | Fluorogenic substrates can be sensitive to light and pH.[6] Store substrates protected from light and in a suitable solvent like DMSO.[6] |
| Incorrect Wavelength Settings | The plate reader must be set to the correct excitation and emission wavelengths for the specific fluorophore being used (e.g., AMC).[6] These are typically around 340-380 nm for excitation and 440-460 nm for emission for AMC.[6] |
| Suboptimal Assay Conditions | The pH of the buffer is critical for both enzyme activity and the fluorescence of the released fluorophore.[6] Ensure the buffer pH is optimal for the elastase being used. Also, ensure the assay is run at the optimal temperature.[6] |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal.[6] A kinetic reading, measuring fluorescence at regular intervals, can help determine the optimal endpoint.[6] |
Problem 3: Inconsistent or Non-Reproducible Results
Variability between wells or experiments is a common challenge that can undermine the reliability of your data.
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of the enzyme, substrate, or this compound can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.[6] To minimize this, avoid using the outer wells or fill them with a blank solution like water or buffer.[6] |
| Temperature Gradients | Inconsistent temperature across the microplate can lead to variations in enzyme activity. Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents. |
| Precipitation of this compound | This compound, being a peptide, might have limited solubility in aqueous buffers. Visually inspect the wells for any precipitation. Consider optimizing the DMSO concentration in the final reaction volume. |
| Timing Inconsistencies | In kinetic assays, the timing of reagent addition and plate reading is critical. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. |
Experimental Protocols
General Protocol for a Fluorogenic Elastase Inhibition Assay
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific experimental conditions.
Materials:
-
Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sivelestat)[4]
-
Black, opaque-bottom 96-well microplate[4]
-
Fluorescence microplate reader[4]
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).
-
Dilute the elastase stock solution to the desired working concentration in cold Assay Buffer immediately before use.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. Protect from light.[7]
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Assay Setup:
-
Add the this compound dilutions or vehicle control (Assay Buffer with the same DMSO concentration) to the appropriate wells of the 96-well plate.
-
Add the positive control inhibitor to its designated wells.
-
Include "no-enzyme" controls (Assay Buffer without elastase) to measure background fluorescence.[6]
-
Add the diluted elastase solution to all wells except the "no-enzyme" controls.
-
Pre-incubate the plate at the reaction temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes (kinetic read) at the appropriate excitation and emission wavelengths.[7]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no-enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visual Guides
Experimental Workflow
Caption: Workflow for a this compound elastase inhibition assay.
Troubleshooting Logic for High Background
Caption: Troubleshooting logic for high background fluorescence.
Inhibition Mechanism of this compound
Caption: this compound inhibits elastase by blocking the active site.
References
- 1. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 2. Binding structure of elastase inhibitor scyptolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Improving the stability and solubility of Scyptolin B for experimental use.
Welcome to the technical support center for Scyptolin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this cyclic depsipeptide. Here you will find troubleshooting advice and frequently asked questions to help improve the stability and solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a cyclic depsipeptide that has been isolated from the cyanobacterium Scytonema hofmanni. Its primary known biological activity is the selective inhibition of porcine pancreatic elastase.[1][2]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Q3: My this compound solution appears cloudy after dilution. What should I do?
A cloudy solution indicates that the peptide may have precipitated out of the buffer. This can happen if the final concentration of the organic solvent is too low to maintain solubility. Try preparing a new solution by diluting the DMSO stock into the aqueous buffer more slowly, perhaps with gentle vortexing. It is also advisable to perform a small-scale solubility test first to determine the optimal solvent-to-buffer ratio for your desired final concentration.
Q4: How should I store my this compound, both in solid form and in solution?
Lyophilized (solid) peptides are generally stable for years when stored at -20°C or colder. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can reduce stability.
For solutions, it is best to prepare fresh for each experiment. If you need to store a stock solution (e.g., in DMSO), aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. The stability of this compound in various buffers and over time has not been extensively documented, so long-term storage of aqueous solutions is not recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | - Store lyophilized peptide at -20°C or below.- Allow vial to reach room temperature before opening.- Prepare solutions fresh for each experiment.- For stock solutions in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Inaccurate peptide concentration due to incomplete solubilization. | - Ensure the peptide is fully dissolved in the initial solvent (e.g., DMSO) before diluting with aqueous buffer.- Use sonication briefly to aid dissolution if necessary, but avoid excessive heating.- Centrifuge the solution before use and take the supernatant to ensure no undissolved particles are transferred. | |
| Low or no inhibitory activity observed | Incorrect assay conditions. | - Verify the pH and temperature of your assay buffer are optimal for elastase activity (typically pH 8.0 at 25°C or 37°C).- Ensure the substrate concentration is appropriate for the enzyme concentration. |
| Degraded this compound. | - Use a fresh vial of lyophilized peptide to prepare a new stock solution. | |
| Precipitation during experiment | This compound is not soluble at the final concentration in your experimental buffer. | - Decrease the final concentration of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO) in your final reaction mixture, ensuring it does not affect your assay's biological components. |
Experimental Protocols
Protocol: Elastase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against porcine pancreatic elastase.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare Working Solutions: Create a series of dilutions of the this compound stock solution in the Tris-HCl buffer.
-
Enzyme Preparation: Prepare a solution of porcine pancreatic elastase in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
This compound working solution (or DMSO/buffer for control)
-
Elastase solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Porcine Pancreatic Elastase) | 3.1 µg/mL | [1][2] |
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
Caption: Troubleshooting workflow for solubilizing this compound.
Signaling Pathway of Pancreatic Elastase Inhibition
Pancreatic elastase is a serine protease. Its inhibition by this compound can impact downstream signaling pathways that are activated by elastase, such as the Protease-Activated Receptor 2 (PAR2) pathway.
Caption: Inhibition of the Pancreatic Elastase/PAR2 signaling pathway by this compound.
References
Overcoming resistance mechanisms to Scyptolin B in target cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with the hypothetical anticancer agent, Scyptolin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a hypothetical novel cyanobacterial metabolite with potent anticancer properties. Its proposed primary mechanism of action is the induction of apoptosis in cancer cells through the inhibition of one or more members of the Bcl-2 family of anti-apoptotic proteins. By binding to these proteins, this compound releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the possible mechanisms?
Acquired resistance to this compound can arise from several molecular changes within the cancer cells. The most common hypothesized mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2]
-
Alterations in the Drug Target: Mutations in the Bcl-2 family proteins can alter the binding site of this compound, reducing its affinity and inhibitory effect.[3]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of the target anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or other functionally redundant anti-apoptotic proteins can sequester pro-apoptotic proteins, rendering this compound less effective.[4]
-
Activation of Alternative Survival Pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, to compensate for the pro-apoptotic pressure exerted by this compound.[5]
-
Enhanced DNA Repair Mechanisms: Although less likely to be a primary resistance mechanism for a Bcl-2 inhibitor, enhanced DNA repair capabilities can contribute to overall cell survival and resistance to apoptosis-inducing agents.[6]
Q3: How can I confirm that my cells have developed resistance to this compound?
The first step is to perform a dose-response analysis and compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[5] This can be determined using a standard cell viability assay, such as the MTT or XTT assay.
Q4: What are the initial steps to troubleshoot unexpected results in my cell viability assays?
Inconsistent or unexpected results in cell viability assays can be due to several factors unrelated to drug resistance.[7] Before investigating complex resistance mechanisms, it's crucial to rule out common experimental issues.
| Problem | Possible Cause | Troubleshooting Step |
| High well-to-well variability | Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan (B1609692) crystals (in MTT assays).[7] | Ensure a homogenous cell suspension, avoid using the outer wells of the plate for experimental data, and ensure complete solubilization of the formazan.[8] |
| Low signal or no dose-response | Incorrect drug concentration, inactive compound, or inappropriate assay incubation time. | Verify the concentration and activity of your this compound stock. Optimize the incubation time for your specific cell line.[8] |
| High background signal | Contamination of cell culture or interference of this compound with the assay reagents. | Check for microbial contamination. Run a cell-free control with this compound to test for direct interaction with the assay dye.[9] |
Troubleshooting Guides
Guide 1: Investigating Increased Drug Efflux
If you suspect that increased drug efflux is the cause of this compound resistance, follow these steps:
Step 1: Assess the activity of ABC transporters.
-
Experiment: Perform a rhodamine 123 or calcein-AM efflux assay. These fluorescent substrates are transported by P-gp and other ABC transporters. Increased efflux of these dyes in resistant cells compared to parental cells suggests higher transporter activity.
-
Expected Outcome: Resistant cells will show lower intracellular fluorescence due to increased efflux of the dye.
Step 2: Co-administer this compound with an ABC transporter inhibitor.
-
Experiment: Treat the resistant cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil, tariquidar).[6]
-
Expected Outcome: If efflux is the primary resistance mechanism, co-treatment with the inhibitor should restore the sensitivity of the resistant cells to this compound, resulting in a lower IC50 value.
Step 3: Quantify the expression of ABC transporter proteins.
-
Experiment: Perform a Western blot or quantitative PCR (qPCR) to measure the protein or mRNA levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Expected Outcome: Increased expression of one or more of these transporters in the resistant cell line compared to the parental line would confirm this resistance mechanism.
Guide 2: Analyzing Alterations in Apoptotic Pathways
If drug efflux does not appear to be the issue, the resistance mechanism may involve the apoptosis signaling pathway itself.
Step 1: Assess the induction of apoptosis.
-
Experiment: Use an Annexin V/Propidium Iodide (PI) apoptosis assay to quantify the percentage of apoptotic cells after treatment with this compound in both sensitive and resistant cell lines.[10]
-
Expected Outcome: this compound should induce a significantly higher percentage of apoptotic cells in the sensitive line compared to the resistant line at the same concentration.
Step 2: Measure the activity of key apoptotic proteins.
-
Experiment: Perform a caspase activity assay (e.g., for caspase-3/7) or a Western blot for cleaved PARP to assess the activation of the execution phase of apoptosis.[11]
-
Expected Outcome: Sensitive cells treated with this compound should show a robust increase in caspase activity and PARP cleavage, while resistant cells will show a blunted response.
Step 3: Profile the expression of Bcl-2 family proteins.
-
Experiment: Use Western blotting to compare the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) between the sensitive and resistant cell lines.
-
Expected Outcome: Resistant cells may show increased levels of anti-apoptotic proteins or decreased levels of pro-apoptotic proteins.[4]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Synergistic Drug Combination Assay
This protocol helps to determine if combining this compound with another agent results in a synergistic effect.
-
Experimental Design: Design a dose matrix with varying concentrations of this compound and the second drug. A 6x6 or 8x8 matrix is common.[12]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the drug combinations as per the designed matrix.
-
Cell Viability Measurement: After the desired incubation period, perform a cell viability assay (e.g., MTT or XTT).
-
Synergy Analysis: Use a synergy analysis software (e.g., Combenefit, SynergyFinder) to calculate synergy scores based on established models like the Bliss independence or Loewe additivity model.[13] A synergy score greater than 1 typically indicates a synergistic interaction.
Visualizations
Caption: A logical workflow for troubleshooting and overcoming resistance to this compound.
Caption: Mechanism of resistance via P-glycoprotein-mediated drug efflux.
Caption: The proposed mechanism of action of this compound on the intrinsic apoptosis pathway.
References
- 1. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 2. Chemotherapy Resistance - Chemocare [chemocare.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 12. Designing Custom Drug Combination Assays Study | Kyinno [kyinno.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Enhancing Scyptolin B Production through Metabolic Engineering
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the production of Scyptolin B, a cyclic depsipeptide with potential therapeutic applications. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for metabolic engineering?
A1: this compound is a cyclic depsipeptide originally isolated from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110.[1] It belongs to the cyanopeptolin class of natural products and has been shown to be a selective inhibitor of porcine pancreatic elastase.[1] This inhibitory activity makes it and its analogs promising candidates for the development of new drugs targeting elastase-related diseases. Metabolic engineering offers a promising approach to increase the production of this compound, which is often produced in low quantities in its native host, to facilitate further research and development.
Q2: What is the biosynthetic pathway of this compound?
A2: The exact biosynthetic gene cluster (BGC) for this compound has not been explicitly characterized in the literature. However, based on its structure as a cyanopeptolin, it is synthesized by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS), likely in combination with Polyketide Synthase (PKS) modules.[2][3][4] These NRPS/PKS enzymes assemble the peptide backbone from amino acid and short-chain carboxylic acid precursors. The general architecture of cyanopeptolin synthetase gene clusters often includes modules for adenylation (A), thiolation (T), condensation (C), and other tailoring enzymes like methyltransferases and halogenases.[2][5]
Q3: How can I identify the this compound biosynthetic gene cluster in Scytonema hofmanni PCC 7110?
A3: The genome of Scytonema hofmanni PCC 7110 has been sequenced and is available in public databases (e.g., NCBI GenBank accession ANNX02000047).[6][7] To identify the putative this compound BGC, you can use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for NRPS and PKS gene clusters.[8] Look for a cluster with a predicted product that matches the known amino acid and polyketide composition of this compound, which includes unusual residues that may require specific tailoring enzymes.
Troubleshooting Guide
Problem 1: Low yield of this compound in the native producer, Scytonema hofmanni.
| Possible Cause | Troubleshooting Strategy |
| Limited precursor supply | Overexpress genes involved in the biosynthesis of precursor amino acids (e.g., threonine, leucine, valine, tyrosine) and the butyryl-CoA starter unit. Supplement the growth medium with these precursors (precursor-directed biosynthesis).[9][10][11][12] |
| Low expression of the biosynthetic gene cluster | Identify and replace the native promoter of the this compound BGC with a strong, inducible, or constitutive promoter known to be effective in cyanobacteria. |
| Feedback inhibition | Identify and mutate key regulatory enzymes in the biosynthetic pathway that may be subject to feedback inhibition by this compound or its intermediates. |
| Suboptimal cultivation conditions | Optimize cultivation parameters such as light intensity, temperature, pH, and nutrient concentrations to favor secondary metabolite production. |
Problem 2: Failure to heterologously express the this compound biosynthetic gene cluster in a model cyanobacterium (e.g., Anabaena sp. PCC 7120).
| Possible Cause | Troubleshooting Strategy |
| Large size of the gene cluster | Clone and transfer the BGC in smaller, overlapping fragments and reassemble them in the heterologous host. Use specialized cloning techniques for large DNA fragments. |
| Codon usage incompatibility | Synthesize the BGC with codons optimized for the heterologous host. |
| Lack of necessary post-translational modification | Co-express the required phosphopantetheinyl transferase (PPTase) to activate the NRPS/PKS enzymes. |
| Toxicity of the product or intermediates | Use an inducible promoter to control the expression of the BGC, and induce expression during the late logarithmic or stationary growth phase. |
| Incorrect promoter recognition | Use well-characterized promoters that are known to be functional in the chosen heterologous host.[8] |
| Plasmid instability | Integrate the BGC into the host chromosome at a neutral site. |
Problem 3: Difficulty in detecting and quantifying this compound.
| Possible Cause | Troubleshooting Strategy |
| Low production levels | Concentrate the culture supernatant or cell extract before analysis. Optimize extraction protocols to maximize recovery. |
| Lack of a pure standard | If a pure standard is unavailable for quantification, consider semi-quantitative methods or use a related, commercially available cyanopeptolin as a reference. High-resolution mass spectrometry can be used for accurate mass determination and tentative identification. |
| Matrix effects in LC-MS/MS analysis | Optimize the sample preparation method to remove interfering compounds. Use a stable isotope-labeled internal standard if available.[13][14][15][16][17] |
Quantitative Data
| Compound | Producing Organism | Production Titer | Reference |
| Limonene | Synechocystis sp. PCC 6803 (engineered) | 41 µg/L/day | [18][19] |
| Limonene | Synechococcus sp. PCC 7002 (engineered) | 50 µg/L/h | [18][19] |
| Cryptomaldamide | Anabaena sp. PCC 7120 (heterologous host) | ~15 mg/g dry cell weight | [20] |
| Lyngbyatoxin A | Anabaena sp. PCC 7120 (heterologous host) | 3.2 mg/L | [21] |
| Shinorine | Engineered Yeast (heterologous host) | 31.0 mg/L | [20] |
| Scytonemin | E. coli (heterologous host) | 8.9 mg/L | [20] |
Experimental Protocols
1. Identification of the this compound Biosynthetic Gene Cluster
-
Genome Mining:
-
Obtain the genome sequence of Scytonema hofmanni PCC 7110 from the NCBI database (Accession: ANNX02000047).[6][7]
-
Submit the genome sequence to the antiSMASH web server.
-
Analyze the output to identify NRPS/PKS gene clusters.
-
Compare the predicted amino acid and polyketide building blocks of the identified clusters with the known structure of this compound.
-
-
Gene Cluster Annotation:
-
Manually annotate the genes within the candidate cluster to identify open reading frames (ORFs) encoding adenylation (A), condensation (C), thiolation (T), ketosynthase (KS), acyltransferase (AT), and other tailoring domains.
-
Use online tools to predict the substrate specificity of the A-domains to see if they correspond to the amino acid residues in this compound.
-
2. Heterologous Expression in Anabaena sp. PCC 7120
-
Gene Cluster Cloning:
-
Amplify the entire this compound BGC from S. hofmanni PCC 7110 genomic DNA using high-fidelity polymerase. Due to the large size, this may require amplifying several overlapping fragments.
-
Assemble the fragments into a suitable expression vector for cyanobacteria, such as a shuttle vector that can replicate in both E. coli and Anabaena.
-
-
Transformation of Anabaena sp. PCC 7120:
-
Use a triparental conjugation method to transfer the expression vector from E. coli to Anabaena.[22]
-
Select for successful transformants on antibiotic-containing media.
-
-
Expression and Analysis:
-
Cultivate the recombinant Anabaena strain under appropriate conditions.
-
If using an inducible promoter, add the inducer at the desired growth phase.
-
Extract secondary metabolites from the culture supernatant and cell biomass.
-
Analyze the extracts for the presence of this compound using LC-MS/MS.
-
3. Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Lyophilize cyanobacterial biomass.
-
Extract with a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Centrifuge to remove cell debris and filter the supernatant.
-
Evaporate the solvent and redissolve the extract in a known volume of an appropriate solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with water and acetonitrile, both containing a small amount of formic acid.
-
Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) for quantification, if a standard is available. If not, use high-resolution mass spectrometry to confirm the presence of the compound by its accurate mass.
-
Visualizations
Caption: Hypothetical biosynthetic pathway of this compound via an NRPS/PKS assembly line.
Caption: General workflow for the metabolic engineering of this compound production.
Caption: A logical troubleshooting guide for enhancing this compound production.
References
- 1. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 2. Comparison of Cyanopeptolin Genes in Planktothrix, Microcystis, and Anabaena Strains: Evidence for Independent Evolution within Each Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molevol.hhu.de [molevol.hhu.de]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. SILVA: Browser [arb-silva.de]
- 7. Scytonema hofmannii PCC 7110 genome assembly ASM34648v2 - NCBI - NLM [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic tools for cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification, heterologous expression, and characterization of the tolypodiol biosynthetic gene cluster through an integrated approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Cyanobacteria as Cell Factories to Produce Plant Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cyanobacteria as Cell Factories to Produce Plant Secondary Metabolites [frontiersin.org]
- 20. Heterologous production of cyanobacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. rroij.com [rroij.com]
Refinement of analytical methods for accurate Scyptolin B detection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate detection and quantification of Scyptolin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analytical workflow for this compound detection.
Question: I am observing no peak or a very weak signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
Answer:
This is a common issue that can stem from various stages of the analytical process. A systematic approach is crucial for identifying the root cause.
-
Sample Preparation:
-
Inadequate Extraction: this compound may not be efficiently extracted from the sample matrix.
-
Solution: Ensure the extraction solvent is appropriate for a cyclic depsipeptide. A mixture of methanol (B129727) or acetonitrile (B52724) with water and a small percentage of formic acid is often effective. Sonication or repeated extraction cycles can improve efficiency.
-
-
Poor Solid-Phase Extraction (SPE) Recovery: The selected SPE cartridge and protocol may not be optimal for this compound.
-
Solution: Use a reversed-phase sorbent like C18 or a polymeric sorbent. Ensure proper conditioning of the cartridge, appropriate sample loading pH, and an effective elution solvent. Test different wash steps to remove interferences without eluting the analyte.
-
-
Analyte Degradation: this compound may be unstable under the storage or processing conditions.
-
Solution: Store samples at low temperatures (-20°C or -80°C) and protect from light. Process samples quickly and avoid prolonged exposure to harsh pH conditions or high temperatures.
-
-
-
LC-MS/MS System:
-
Incorrect MS Parameters: The mass spectrometer may not be set to detect this compound.
-
Solution: Verify the precursor and product ion m/z values (MRM transitions) for this compound. Since published MRM transitions for this compound are scarce, initial experiments using a full scan or product ion scan mode on a standard solution are recommended to determine the optimal transitions. Based on its structure, potential precursor ions and fragmentation patterns can be predicted.
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer.
-
Solution: Improve sample cleanup using a more rigorous SPE protocol or by employing different stationary phases. Diluting the sample can also mitigate matrix effects. Modifying the chromatographic conditions to separate this compound from interfering compounds is also a key strategy.
-
-
Instrument Sensitivity: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).
-
Solution: Concentrate the sample during the preparation step. Ensure the mass spectrometer is properly tuned and calibrated.
-
-
Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or split peaks) for this compound. How can I improve this?
Answer:
Poor peak shape can compromise the accuracy of quantification. The following factors should be investigated:
-
Chromatography:
-
Inappropriate Column Chemistry: The analytical column may not be suitable for separating this compound.
-
Solution: A C18 column is a good starting point. If peak tailing is observed, it could indicate secondary interactions with residual silanols on the stationary phase; using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) might help.
-
-
Mobile Phase Issues: The mobile phase composition may not be optimal.
-
Solution: Ensure the mobile phase is properly degassed. The use of a small amount of formic acid (e.g., 0.1%) in both the aqueous and organic phases is crucial for good peak shape of peptides by protonating them. Adjusting the gradient slope and organic solvent (acetonitrile or methanol) can also significantly impact peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: A dirty or old column can cause peak splitting and tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
-
Sample and Injection:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the final sample extract in a solvent that is similar in composition to the initial mobile phase conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a sample preparation protocol for this compound from cyanobacterial biomass?
A1: A solid-phase extraction (SPE) protocol is recommended for cleaning up and concentrating this compound from complex matrices. Here is a general protocol that can be adapted:
-
Extraction: Extract the lyophilized cyanobacterial biomass with 80% methanol in water containing 0.1% formic acid. Use sonication to enhance cell lysis and extraction efficiency. Centrifuge and collect the supernatant.
-
SPE Cartridge: Use a C18 or polymeric reversed-phase SPE cartridge (e.g., 200 mg).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of 90% methanol containing 0.1% formic acid.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
Q2: What are the recommended LC-MS/MS parameters for this compound analysis?
A2: Since specific literature on this compound's analytical parameters is limited, the following are recommended starting points based on the analysis of similar cyclic peptides like cyanopeptolins and microcystins.
| Parameter | Recommended Starting Condition |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | ~1122.5 m/z (based on a molecular weight of ~1121.5 g/mol ) |
| MRM Transitions | To be determined empirically. A starting point is to monitor the precursor ion and several product ions generated through collision-induced dissociation (CID). |
Q3: How can I determine the MRM transitions for this compound without a certified reference standard?
A3: If a purified but uncertified this compound standard is available, you can determine the MRM transitions by infusing the standard directly into the mass spectrometer and performing a product ion scan. This will reveal the major fragment ions produced from the precursor ion. Select the most intense and stable fragment ions as your product ions for the MRM method. If no standard is available, you may need to perform a full scan analysis of your sample and look for the predicted m/z of this compound, then perform a product ion scan on that mass. The fragmentation of cyclic peptides can be complex, often involving ring-opening followed by fragmentation of the linear peptide.
Q4: What are typical quantitative performance characteristics I should aim for in my this compound method?
A4: The following table provides typical performance data for the LC-MS/MS analysis of microcystins, which can serve as a benchmark for a well-developed this compound method.[1][2]
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/L |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 120% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a starting point for the extraction and cleanup of this compound from water or culture samples.
-
Sample Pre-treatment: If the sample contains cells, perform three freeze-thaw cycles to lyse the cells and release intracellular toxins. Centrifuge to remove cell debris.
-
Cartridge Conditioning: Use a C18 SPE cartridge. Add 5 mL of methanol to the cartridge and allow it to pass through. Then, add 5 mL of Milli-Q water and let it pass through, ensuring the sorbent does not go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 10% aqueous methanol to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 5 mL of 90% aqueous methanol containing 0.1% formic acid.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial LC mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phases:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Parameters:
-
Ionization: ESI positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: To be optimized. A hypothetical example for the [M+H]⁺ precursor of ~1122.5 m/z could involve monitoring product ions resulting from the loss of specific amino acid residues or side chains.
-
Visualizations
Caption: A generalized experimental workflow for the detection of this compound.
Caption: A troubleshooting decision tree for low or no this compound signal.
References
Technical Support Center: Managing Scyptolin B Production in Scytonema hofmanni
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scytonema hofmanni to manage and optimize the production of Scyptolin B.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a cyclic depsipeptide produced by the cyanobacterium Scytonema hofmanni.[1] It, along with its analogue Scyptolin A, is a potent inhibitor of porcine pancreatic elastase, making it a molecule of interest for research into therapeutic agents, particularly for inflammatory diseases.[1]
Q2: How is this compound synthesized in Scytonema hofmanni?
A2: this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. This involves a large, multi-enzyme complex that sequentially adds and modifies amino acid precursors to build the peptide chain, which is then cyclized.[2][3] This biosynthetic pathway is common for many complex peptides in cyanobacteria. The general workflow for the biosynthesis of cyanopeptolins like this compound is depicted below.
Caption: Generalized workflow of Non-Ribosomal Peptide Synthetase (NRPS).
Q3: What are the general culture conditions for Scytonema hofmanni?
A3: Scytonema hofmanni is a filamentous cyanobacterium that can be grown in a sterile BG-11 medium.[4] Standard cultivation conditions typically involve a temperature of 25 ± 2°C and a 12:12 hour light/dark cycle with cool white fluorescent light at an intensity of 20-40 µmol photons m⁻² s⁻¹.[4][5] Cultures are often grown statically with manual shaking every couple of days to prevent clumping.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the cultivation of Scytonema hofmanni and the production of this compound.
Q4: My Scytonema hofmanni culture is growing poorly or turning yellow. What could be the cause?
A4: Poor growth or a change in color from the typical blue-green to yellow or brown can indicate several issues. Refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for poor S. hofmanni culture growth.
Q5: I have good biomass, but the yield of this compound is consistently low. How can I improve it?
A5: Low secondary metabolite production despite good growth is a common challenge. The production of this compound is influenced by various environmental factors that can be optimized. While specific quantitative data for this compound is limited, general principles for cyanobacterial secondary metabolite production can be applied.
Data on Factors Influencing Secondary Metabolite Production
| Factor | Condition | Expected Effect on this compound Yield | Basis of Recommendation (Analogous Compounds) |
| Light Intensity | Low (10-20 µmol m⁻² s⁻¹) | Baseline Production | Standard cultivation condition.[4] |
| Medium (40-80 µmol m⁻² s⁻¹) | Potentially Increased | Medium light can increase production of some cyanotoxins before photoinhibition occurs.[6] | |
| High (>100 µmol m⁻² s⁻¹) / UV Stress | Potentially Increased | Stress factors like high light or UV radiation are known to upregulate secondary metabolite production (e.g., scytonemin) as a protective mechanism.[7][8] | |
| Temperature | Low (18-22°C) | Likely Decreased | Growth rates of mesophilic cyanobacteria are lower at suboptimal temperatures, potentially reducing overall yield.[9] |
| Optimal (25-30°C) | Optimal Production | Corresponds to optimal growth temperatures.[10][11] | |
| High (35°C) | Potentially Increased or Decreased | Mild heat stress can sometimes induce secondary metabolite production, but excessive heat can inhibit it.[7] | |
| Nutrients (Nitrogen) | Replete (Standard BG-11) | Baseline Production | Standard condition. |
| Limited | Likely Decreased | Nitrogen is a key component of amino acids, the building blocks of this compound. Nitrogen limitation has been shown to decrease the production of other nitrogen-containing peptides like micropeptins.[12] | |
| Nutrients (Phosphorus) | Replete (Standard BG-11) | Baseline Production | Standard condition. |
| Limited | Potentially Increased | Phosphorus limitation can sometimes trigger an increase in the production of certain secondary metabolites as a stress response.[12] |
Putative Signaling Pathway for Stress-Induced Production
Environmental stresses are perceived by sensor proteins, often histidine kinases, which initiate a phosphorylation cascade. This typically involves a response regulator that can act as a transcription factor, binding to the promoter regions of genes, including the NRPS gene cluster responsible for this compound synthesis, thereby upregulating its expression.
Caption: Generalized stress response signaling pathway in cyanobacteria.
Q6: My culture appears clumpy and is difficult to handle for extraction. What can I do?
A6: Filamentous cyanobacteria like Scytonema hofmanni naturally form mats. Excessive clumping can be managed by:
-
Gentle Agitation: Increase the frequency of manual shaking or use a slow orbital shaker (e.g., 50-100 rpm).
-
Aseptic Disruption: Use a sterile glass rod or beads to gently break up large clumps during subculturing.
-
Culture Vessel: Growing in larger flasks with a higher surface area to volume ratio can sometimes reduce dense clumping.
Section 3: Experimental Protocols
Q7: Can you provide a detailed protocol for the cultivation of Scytonema hofmanni?
A7: Protocol: Cultivation of Scytonema hofmanni
-
Medium Preparation:
-
Prepare BG-11 medium according to the standard formulation.
-
Dispense into appropriate culture vessels (e.g., 250 mL of medium in a 1 L Erlenmeyer flask).
-
Autoclave at 121°C for 20 minutes and allow to cool completely.
-
-
Inoculation:
-
Aseptically transfer a small portion of a healthy, actively growing S. hofmanni culture into the fresh medium. An inoculum of 5-10% (v/v) is recommended.
-
Use a sterile loop or pipette to transfer the inoculum.
-
-
Incubation:
-
Incubate at 25-30°C.
-
Provide a 12:12 or 16:8 hour light:dark cycle using cool-white fluorescent lamps with an intensity of 20-40 µmol photons m⁻² s⁻¹.
-
Manually swirl the flasks gently once every 1-2 days.
-
-
Harvesting:
-
Cultures are typically ready for harvest after 4-7 weeks, when the biomass is dense and dark green.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 10 minutes).[4]
-
Decant the supernatant.
-
Freeze the cell pellet at -80°C and then lyophilize (freeze-dry) to obtain a dry biomass powder. Store the dried biomass at -20°C until extraction.
-
Q8: What is a reliable method for extracting this compound from the biomass?
A8: Protocol: Extraction of this compound
-
Homogenization:
-
Weigh the lyophilized biomass. For every 1 gram of dry biomass, add 50 mL of an extraction solvent mixture of 1:1 (v/v) Methanol:Ethyl Acetate.[4]
-
Homogenize the mixture using a mortar and pestle or a mechanical homogenizer until a fine slurry is formed.
-
-
Sonication & Shaking:
-
Transfer the slurry to a suitable flask.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Place the flask on an orbital shaker for an additional 30-60 minutes at room temperature.[4]
-
-
Centrifugation and Collection:
-
Centrifuge the homogenate at 5,000 x g for 15 minutes to pellet the cell debris.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
-
Re-extraction:
-
Repeat the extraction process (steps 1-3) on the pellet two more times to ensure complete extraction.
-
Combine all the supernatants.
-
-
Drying:
-
Remove the organic solvents from the combined supernatant using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be stored at -20°C. This extract can be further purified using chromatographic techniques if necessary.
-
Q9: How can I quantify the amount of this compound in my extract?
A9: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for accurate quantification. Below is a template method that should be optimized and validated for your specific instrument and standards.
Protocol: HPLC-MS/MS Quantification of this compound (Template)
-
Sample Preparation:
-
Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
Prepare a calibration curve using a purified this compound standard.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 150 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (To be Optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): Determine the m/z for the protonated molecule of this compound ([M+H]⁺).
-
Product Ions (Q3): Fragment the precursor ion and select 2-3 of the most stable and abundant product ions for quantification and qualification.
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions of this compound.
-
References
- 1. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Modification of Light Parameters on the Production of Cryptophycin, Cyanotoxin with Potent Anticancer Activity, in Nostoc sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Stress Tolerance in Cyanobacteria under Extreme Conditions | MDPI [mdpi.com]
- 9. An Assessment of the Effects of Light Intensities and Temperature Changes on Cyanobacteria’s Oxidative Stress via the Use of Hydrogen Peroxide as an Indicator [mdpi.com]
- 10. miis.maths.ox.ac.uk [miis.maths.ox.ac.uk]
- 11. Optimization of fermentation conditions for the production of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Scyptolin B versus other natural elastase inhibitors: a comparative analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scyptolin B with other natural elastase inhibitors, focusing on their performance backed by experimental data. As the quest for potent and specific elastase inhibitors continues to be a focal point in the development of therapies for inflammatory diseases, understanding the landscape of naturally derived compounds is crucial.
Introduction to Elastase and Its Inhibitors
Elastase is a serine protease that degrades elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. While essential for processes like wound healing and tissue remodeling, excessive elastase activity is implicated in the pathology of various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain inflammatory skin conditions. The development of elastase inhibitors is, therefore, a significant therapeutic strategy. Natural sources have proven to be a rich reservoir of such inhibitors, with cyanobacteria, in particular, producing a diverse array of potent cyclic peptides.
This compound, a cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni, has been identified as a selective inhibitor of porcine pancreatic elastase (PPE)[1]. This guide will compare the inhibitory activity of this compound with other prominent natural elastase inhibitors, providing available quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of various natural compounds against elastase is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 data for this compound and a selection of other natural elastase inhibitors against both Porcine Pancreatic Elastase (PPE) and the more clinically relevant Human Neutrophil Elastase (HNE). It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Data Presentation: Inhibitory Activity of Natural Elastase Inhibitors
Table 1: Inhibition of Porcine Pancreatic Elastase (PPE)
| Inhibitor | Natural Source | IC50 (µM) |
| This compound | Scytonema hofmanni | 1.4 |
| Scyptolin A | Scytonema hofmanni | 1.6 |
| Lyngbyastatin 4 | Lyngbya spp. | 0.0032 |
| Lyngbyastatin 7 | Lyngbya spp. | 0.0083 |
| Symplostatin 8 | Symploca sp. | 0.037 |
| Symplostatin 9 | Symploca sp. | 0.043 |
| Symplostatin 10 | Symploca sp. | 0.044 |
| Kempopeptin A | Lyngbya spp. | 0.3 |
| Bouillomide A | Lyngbya bouillonii | 1.9 |
| Bouillomide B | Lyngbya bouillonii | 1.9 |
| Oscillapeptin G | Oscillatoria agardhii | 1.0 |
| Nostopeptin A | Nostoc minutum | 1.3 |
| Nostopeptin B | Nostoc minutum | 1.2 |
Table 2: Inhibition of Human Neutrophil Elastase (HNE)
| Inhibitor | Natural Source | IC50 (µM) |
| This compound | Scytonema hofmanni | Not Reported |
| Lyngbyastatin 4 | Lyngbya spp. | 0.049 |
| Lyngbyastatin 7 | Lyngbya spp. | 0.023 |
| Symplostatin 8 | Symploca sp. | 0.028 |
| Symplostatin 9 | Symploca sp. | 0.041 |
| Symplostatin 10 | Symploca sp. | 0.021 |
| Molassamide | Dichothrix utahensis | 0.11 |
| Brunsvicamide A | Tychonema sp. | 3.12 |
| Brunsvicamide B | Tychonema sp. | 2.00 |
| Brunsvicamide C | Tychonema sp. | 4.42 |
| Quercetin | Arctium lappa L. | 46.42 |
| Chlorogenic acid | Arctium lappa L. | 203.3 |
| Isochlorogenic acid A | Arctium lappa L. | 171.3 |
| Ursolic acid | - | 5.51 |
Note: The IC50 value for this compound against Human Neutrophil Elastase (HNE) has not been found in the reviewed scientific literature. Therefore, a direct comparison of its potency against the clinically more relevant HNE with other inhibitors cannot be definitively made at this time.
Mechanism of Action: Substrate Mimicry
This compound, like many other cyanobacterial cyclic depsipeptides, functions as a competitive inhibitor of elastase. Its rigid cyclic structure mimics the natural substrate of the enzyme, allowing it to bind to the active site. This binding blocks the access of the actual substrate, thereby inhibiting the enzyme's catalytic activity. The crystal structure of the related Scyptolin A in complex with porcine pancreatic elastase has shown that the inhibitor occupies the S1 through S4 subsites of the enzyme's active site[2].
Caption: Mechanism of this compound as a competitive elastase inhibitor.
Experimental Protocols
The determination of elastase inhibitory activity is crucial for the comparative analysis of compounds like this compound. A common method is the in vitro elastase inhibition assay, which can be performed using various substrates that produce a detectable signal upon cleavage by elastase.
General Protocol for In Vitro Elastase Inhibition Assay:
-
Reagent Preparation:
-
Assay Buffer: Typically Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.5-8.0).
-
Elastase Enzyme: Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE) is diluted to a working concentration in the assay buffer.
-
Substrate: A specific chromogenic or fluorogenic substrate for elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for colorimetric assays, or a fluorogenic substrate for fluorescence-based assays) is prepared in a suitable solvent and then diluted in the assay buffer.
-
Test Inhibitor (e.g., this compound): The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations for IC50 determination.
-
Positive Control: A known elastase inhibitor (e.g., Sivelestat) is used as a positive control.
-
Negative Control: The solvent used to dissolve the inhibitor is used as a negative control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the elastase enzyme solution.
-
Incubate the mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) over time using a microplate reader. The rate of substrate cleavage is proportional to the elastase activity.
-
-
Data Analysis:
-
Calculate the percentage of elastase inhibition for each concentration of the test inhibitor compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the elastase activity, by fitting the data to a suitable dose-response curve.
-
Caption: A typical experimental workflow for an in vitro elastase inhibition assay.
Conclusion
This compound demonstrates notable inhibitory activity against porcine pancreatic elastase. While its potency against the more clinically relevant human neutrophil elastase remains to be experimentally determined, its structural class—cyanobacterial cyclic depsipeptides—is a proven source of highly potent HNE inhibitors. The comparative data presented in this guide highlights the exceptional potency of other natural inhibitors like lyngbyastatins and symplostatins. Further investigation into the HNE inhibitory activity of this compound is warranted to fully assess its therapeutic potential. The detailed experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers in the field of elastase inhibitor discovery and development.
References
Scyptolin B: A Structural Approach to Validating its Mechanism of Action as a Serine Protease Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
Scyptolin B, a cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni, has been identified as a potent inhibitor of serine proteases, particularly elastase. Understanding the precise mechanism by which this compound exerts its inhibitory effects is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's performance against other serine protease inhibitors, supported by experimental data from structural biology techniques that have been pivotal in validating its mechanism of action.
Comparative Inhibitory Activity
This compound's inhibitory potency has been quantified against porcine pancreatic elastase (PPE), showing a strong inhibitory effect. To provide a broader context, its performance is compared with other related cyanopeptolins and serine protease inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Porcine Pancreatic Elastase | ~2.9 (3.1 µg/ml) | [1] |
| Scyptolin A | Porcine Pancreatic Elastase | ~2.9 (3.1 µg/ml) | [1][2] |
| Nostopeptin A | Elastase | 1.3 | [2] |
| Nostopeptin B | Elastase | 1.2 | [2] |
| Planktopeptin BL1125 | Elastase | 0.096 | [2] |
| Planktopeptin BL1061 | Elastase | 0.040 | [2] |
| Tutuilamide A | Human Neutrophil Elastase | 0.00073 | |
| Micropeptin 982 | Human Neutrophil Elastase | 0.12 | [3] |
| Cyanopeptolin 954 | Chymotrypsin | 0.045 | [4] |
| CP958 | Chymotrypsin | 0.38 | [5] |
| CPs-Arg2 | Trypsin | 0.24–0.26 | [6] |
Mechanism of Action: Insights from Structural Biology
The mechanism of action of this compound, like its analogue Scyptolin A, is understood to be the steric hindrance of the target protease's active site. This has been elucidated primarily through X-ray crystallography.
Structural Insights from X-ray Crystallography:
The crystal structure of the closely related Scyptolin A in complex with porcine pancreatic elastase has been solved at a resolution of 2.8 Å[7]. This structural data reveals that the inhibitor binds to the active site of elastase, occupying the S1 through S4 subsites[7]. The rigid cyclic structure of the depsipeptide covers the active center, thereby preventing the substrate from accessing the catalytic triad (B1167595) (Ser-His-Asp) and being hydrolyzed[7]. This direct blockage of the active site is the primary mechanism of inhibition.
Role of NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the initial structural elucidation of Scyptolin A and B[1]. 1H and 13C NMR, in conjunction with mass spectrometry, were used to determine the amino acid composition and the cyclic nature of these depsipeptides[1]. While X-ray crystallography provides a static picture of the protein-ligand complex, NMR can offer insights into the solution-state conformation and dynamics of the inhibitor and its interaction with the target enzyme.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are summaries of the key experimental protocols used in the study of Scyptolins.
X-ray Crystallography of Scyptolin A-Elastase Complex
This protocol is based on the methodology used for the structural determination of the Scyptolin A-elastase complex and is applicable for studying this compound.
-
Protein and Inhibitor Preparation:
-
Porcine pancreatic elastase is purified to homogeneity using standard chromatographic techniques.
-
This compound is isolated from Scytonema hofmanni cultures and purified by high-performance liquid chromatography (HPLC).
-
-
Crystallization:
-
The elastase-Scyptolin B complex is formed by incubating the purified enzyme with a molar excess of the inhibitor.
-
Crystals of the complex are grown using the hanging drop vapor diffusion method. The reservoir solution typically contains a precipitant (e.g., polyethylene (B3416737) glycol) and a buffer at a specific pH.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The collected data are processed (indexed, integrated, and scaled) using appropriate software packages.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement, using the coordinates of a known elastase structure as a search model.
-
The inhibitor molecule is built into the electron density map.
-
The model is refined using cycles of manual model building and computational refinement until convergence is reached, resulting in the final high-resolution structure.
-
NMR Spectroscopy for Structural Characterization
This protocol outlines the general steps for the characterization of this compound and its interaction with elastase using NMR.
-
Sample Preparation:
-
A purified sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or methanol-d4).
-
For interaction studies, isotopically labeled (e.g., 15N, 13C) elastase is prepared and incubated with unlabeled this compound.
-
-
NMR Data Acquisition:
-
A suite of 1D (1H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer.
-
These experiments provide information on through-bond and through-space correlations between nuclei, allowing for the assignment of all proton and carbon resonances and the determination of the molecule's three-dimensional structure in solution.
-
-
Data Analysis:
-
The acquired spectra are processed and analyzed to assign chemical shifts and measure coupling constants and nuclear Overhauser effects (NOEs).
-
This information is used to determine the sequence of amino acids, the conformation of the peptide backbone and side chains, and the overall fold of the molecule.
-
For interaction studies, chemical shift perturbation mapping is used to identify the residues of the protein that are involved in the binding of this compound.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of elastase inhibition by this compound.
Caption: Workflow for structural validation of this compound's mechanism.
Caption: Logical relationship of this compound's structure to its function.
References
- 1. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding structure of elastase inhibitor scyptolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Scyptolin B: A Potent Elastase Inhibitor with Potential for Broader Serine Protease Cross-Reactivity
For Immediate Release
Researchers, scientists, and drug development professionals are continually seeking novel compounds with high affinity and selectivity for therapeutic targets. Scyptolin B, a cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni, has emerged as a potent inhibitor of porcine pancreatic elastase. This guide provides a comparative analysis of this compound's inhibitory activity, drawing on available experimental data and placing it within the broader context of related cyanopeptolins to infer its potential cross-reactivity with other serine proteases.
Performance Comparison of this compound and Related Cyanopeptolins
This compound demonstrates significant and selective inhibition of porcine pancreatic elastase, with a reported IC50 value of 3.1 µg/mL[1]. While specific quantitative data on the cross-reactivity of this compound with other serine proteases such as trypsin and chymotrypsin (B1334515) is not extensively documented in publicly available literature, the broader family of cyanopeptolins, to which this compound belongs, has been shown to exhibit a wide range of inhibitory activities against various serine proteases. The specificity of these related compounds is often dictated by the nature of the amino acid residue at specific positions within their cyclic structure[2][3].
To provide a comparative perspective, the following table summarizes the inhibitory activity of this compound against elastase alongside the activities of other cyanopeptolins against a panel of serine proteases. This contextual data offers insights into the potential, yet unconfirmed, broader inhibitory profile of this compound.
| Compound | Target Serine Protease | IC50 (µM) | Source |
| This compound | Porcine Pancreatic Elastase | ~2.8 * | [1] |
| Cyanopeptolin (Arg²) | Trypsin | 0.24–0.26 | [2][3] |
| Cyanopeptolin (Arg²) | Chymotrypsin | 3.1–3.8 | [2][3] |
| Cyanopeptolin (Tyr²) | Chymotrypsin | 0.26 | [2][3] |
| Rusvikunin | Trypsin | 0.05 | [4] |
| Rusvikunin | Plasmin | 1.1 | [4] |
| Rusvikunin | Thrombin (amidolytic) | No Inhibition | [4] |
| Rusvikunin | Chymotrypsin | No Inhibition | [4] |
Note: The IC50 of this compound was originally reported as 3.1 µg/mL. This has been converted to an approximate molar concentration for comparative purposes, assuming a molecular weight of approximately 1100 g/mol .
Mechanism of Action
Scyptolin A, a closely related analogue of this compound, has been shown to inhibit porcine pancreatic elastase by occupying the S1 through S4 subsites of the enzyme's active site. This binding prevents the substrate from accessing the catalytic triad, thereby inhibiting proteolysis[5]. It is highly probable that this compound employs a similar competitive inhibition mechanism.
Below is a diagram illustrating the general mechanism of competitive inhibition of a serine protease.
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Protocols
The following is a representative protocol for a serine protease inhibition assay, adapted from methodologies used for cyanopeptolins and other cyclic peptides[2][6]. This protocol can be used to determine the IC50 values of this compound against a panel of serine proteases.
Materials:
-
This compound
-
Target serine proteases (e.g., porcine pancreatic elastase, trypsin, chymotrypsin, thrombin)
-
Chromogenic or fluorogenic substrates specific to each protease (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, N-α-Benzoyl-DL-Arg-p-nitroanilide for trypsin, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Dissolve the serine proteases and their respective substrates in assay buffer to their optimal working concentrations.
-
-
Assay Protocol:
-
Add a fixed volume of the serine protease solution to each well of a 96-well microplate.
-
Add an equal volume of the this compound dilutions (or assay buffer for control wells) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a fixed volume of the specific chromogenic or fluorogenic substrate to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining serine protease inhibition by this compound.
Conclusion
This compound is a confirmed potent inhibitor of porcine pancreatic elastase. While direct experimental evidence for its cross-reactivity with other serine proteases is currently limited, the known structure-activity relationships within the cyanopeptolin class suggest that it may possess a broader inhibitory profile. Further investigation using standardized enzymatic assays is warranted to fully characterize the selectivity and potential therapeutic applications of this promising natural product. The provided experimental protocol offers a robust framework for conducting such comparative studies.
References
- 1. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Kunitz-type protease inhibitor peptide (Rusvikunin) purified from Daboia russelii russelii venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding structure of elastase inhibitor scyptolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of Scyptolin B in Inflammatory Disease Models: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Scyptolin B, a cyclic depsipeptide of cyanobacterial origin, in relevant disease models of inflammation. Due to the limited availability of direct comparative studies on this compound, this document leverages its known biochemical activity as a potent elastase inhibitor and draws parallels from studies on structurally and functionally similar compounds. The primary comparator used throughout this guide is Sivelestat, a clinically approved neutrophil elastase inhibitor for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2]
Introduction to this compound
This compound is a natural cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni. Structurally, it belongs to the cyanopeptolin class of molecules, which are known for their protease inhibitory activities.[3] The primary molecular target of this compound identified to date is elastase, a serine protease.
Mechanism of Action: Elastase Inhibition
Neutrophil elastase is a key mediator of tissue damage in a variety of inflammatory diseases, particularly those affecting the lungs, such as Chronic Obstructive Pulmonary Disease (COPD) and ARDS.[4] Released by activated neutrophils, elastase degrades components of the extracellular matrix, leading to tissue destruction and perpetuation of the inflammatory cascade.[5] this compound, like other cyanopeptolins, is a potent inhibitor of elastase. The proposed mechanism involves the binding of the depsipeptide to the active site of the elastase enzyme, thereby blocking its proteolytic activity.[5]
Comparative In Vitro Efficacy
While direct comparative studies of this compound against other inhibitors in various disease models are not yet available, its in vitro potency as an elastase inhibitor has been documented. The following table summarizes the available IC50 data for this compound and other relevant elastase inhibitors.
| Compound | Enzyme Source | IC50 | Reference |
| This compound | Porcine Pancreatic Elastase | 1.4 µM | [6] |
| Scyptolin A | Porcine Pancreatic Elastase | 1.6 µM | [6] |
| Symplostatin 5 | Porcine Pancreatic Elastase | 37-89 nM | [3] |
| Symplostatin 5 | Human Neutrophil Elastase | Similar to Sivelestat | [3] |
| Lyngbyastatin 7 | Human Neutrophil Elastase | More potent than Sivelestat | [3] |
| Sivelestat | Human Neutrophil Elastase | Clinically approved inhibitor | [3] |
Note: Porcine pancreatic elastase is a commonly used model for human neutrophil elastase.
Potential Efficacy in a Cellular Model of Lung Injury
Based on studies of the related cyanobacterial depsipeptide, symplostatin 5, a prospective cellular disease model for evaluating this compound would involve human bronchial epithelial cells.[3][7] In such a model, elastase is used to induce cellular damage, and the protective effects of the inhibitor are measured.
Key endpoints for comparison would include:
-
Cell Viability: Measurement of cell death (e.g., via LDH assay) to assess the cytoprotective effects of the inhibitor.
-
Cell Adhesion: Quantification of cell detachment to determine the inhibitor's ability to maintain epithelial integrity.
-
Inflammatory Cytokine Production: Measurement of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) to assess the anti-inflammatory activity.[8]
-
Signaling Pathway Modulation: Analysis of key inflammatory signaling pathways, such as NF-κB and MAPK pathways.
Signaling Pathways
Sivelestat, the clinical comparator, is known to mitigate inflammatory responses by modulating several key signaling pathways downstream of elastase inhibition.[2][5] It is hypothesized that this compound would exert its anti-inflammatory effects through similar mechanisms.
Caption: Proposed mechanism of this compound in modulating the NF-κB signaling pathway.
Experimental Protocols
In Vitro Elastase Inhibition Assay
This protocol is adapted from established methods to determine the IC50 value of an inhibitor against elastase.[9][10]
-
Reagents:
-
Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Test compound (this compound) and positive control (e.g., Sivelestat)
-
-
Procedure:
-
In a 96-well plate, add buffer, elastase enzyme, and varying concentrations of the test compound or control.
-
Incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the SANA substrate.
-
Monitor the absorbance at 410 nm over time to measure the release of p-nitroaniline.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Cellular Model of Elastase-Induced Lung Epithelial Cell Injury
This protocol outlines a general workflow for assessing the protective effects of this compound in a cellular model of lung inflammation.[3]
Caption: Workflow for evaluating this compound in a cellular model of lung injury.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases, driven by its potent elastase inhibitory activity. While direct comparative efficacy data in disease models is currently lacking, its in vitro potency is comparable to or greater than other cyanobacterial depsipeptides that have shown promise in cellular models of lung injury. Future research should focus on head-to-head comparisons of this compound with clinically relevant inhibitors like Sivelestat in both in vitro and in vivo models of inflammatory lung diseases. Elucidating its precise mechanism of action on downstream signaling pathways will be crucial for its development as a novel anti-inflammatory drug.
References
- 1. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Potent Elastase Inhibitors from Cyanobacteria: Structural Basis and Mechanisms Mediating Cytoprotective and Anti-inflammatory Effects in Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Potent Elastase Inhibitors from Cyanobacteria: Structural Basis and Mechanisms Mediating Cytoprotective and Anti-Inflammatory Effects in Bronchial Epithelial Cells - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elastase/Collagenase Inhibition Compositions of Citrus unshiu and Its Association with Phenolic Content and Anti-Oxidant Activity [mdpi.com]
- 10. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
Scyptolin B: Evaluating its Bioactivity in Primary Human Cells as a Putative Elastase Inhibitor
For researchers and professionals in drug development, the identification of novel, potent, and selective enzyme inhibitors is a critical step. Scyptolin B, a cyclic depsipeptide isolated from the cyanobacterium Scytonema hofmanni, has been identified as a potent inhibitor of porcine pancreatic elastase (PPE).[1] Given the structural and functional similarities between PPE and human neutrophil elastase (HNE), a key mediator in various inflammatory diseases, this compound emerges as a promising candidate for further investigation in human cells.
This guide provides a comparative overview of this compound's known activity and contextualizes it with other natural peptide inhibitors of HNE. While direct experimental data on this compound's bioactivity in primary human cells is not currently available in the public domain, this document outlines the necessary experimental framework to perform such a confirmation and presents a comparative landscape of similar compounds.
Comparative Analysis of Elastase Inhibitors
Scyptolin A and B have been shown to be selective inhibitors of porcine pancreatic elastase, both exhibiting an IC50 value of 3.1 µg/ml.[1] Human neutrophil elastase is a primary therapeutic target in a range of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] The inhibitory potential of various natural peptides against HNE has been characterized, providing a benchmark for assessing novel candidates like this compound.
| Compound Name | Source | Type | Target Enzyme | IC50 | Reference |
| This compound | Scytonema hofmanni | Cyclic Depsipeptide | Porcine Pancreatic Elastase | 3.1 µg/ml | [1] |
| Molassamide | Dichothrix utahensis | Cyclic Depsipeptide | Human Neutrophil Elastase | 0.11 µM | [2] |
| Loggerpeptin A | Marine Cyanobacterium DRTO-73 | Cyclic Depsipeptide | Human Neutrophil Elastase | 0.29 µM | [2] |
| Roseltide rT1 | Ornithodoros moubata | Peptide | Human Neutrophil Elastase | 0.47 µM | [2] |
| AvKTI | Araneus ventricosus | Kunitz-type inhibitor | Human Neutrophil Elastase | 446.93 nM | [2] |
Experimental Protocols for Confirmation in Human Cells
To validate the bioactivity of this compound in a human context, particularly on primary human neutrophils, a series of established protocols can be employed.
Isolation of Human Neutrophils
Primary neutrophils can be isolated from fresh human blood obtained from healthy donors. A common method involves density gradient centrifugation using a reagent like Histopaque®.
Human Neutrophil Elastase (HNE) Inhibition Assay
This in vitro assay is crucial to determine the direct inhibitory effect of this compound on HNE activity.
Materials:
-
Isolated human neutrophils or purified human neutrophil elastase (HNE)
-
This compound (test compound)
-
A specific HNE inhibitor as a positive control (e.g., Sivelestat)
-
Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the assay buffer, the HNE substrate solution, and the this compound solution (or positive control/vehicle control).
-
Initiate the reaction by adding the HNE enzyme solution.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction using a suitable inhibitor (e.g., soybean trypsin inhibitor).[3]
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates).
-
Calculate the percentage of HNE inhibition and determine the IC50 value for this compound.
Cytotoxicity Assay
To assess the potential toxicity of this compound on human cells, a standard cytotoxicity assay should be performed using a human cell line (e.g., a lung epithelial cell line like A549, given the relevance of HNE in lung diseases) or on the isolated primary neutrophils.
Materials:
-
Human cell line (e.g., A549) or primary human neutrophils
-
This compound
-
Cell culture medium
-
MTT or similar viability reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere (for adherent cell lines).
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizing the Path to Confirmation
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for validating the bioactivity of this compound in primary human cells.
Caption: Proposed mechanism of this compound inhibiting HNE released from activated neutrophils.
References
Independent validation of published data on Scyptolin B.
An Independent Validation and Comparative Analysis of Scyptolin B: An Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound's performance against other elastase inhibitors, supported by available experimental data. It includes a detailed examination of the original published data on this compound, a comprehensive experimental protocol for elastase inhibition assays, and a comparative analysis with other known inhibitors.
Introduction to this compound
Scyptolin A and B are cyclic depsipeptides isolated from the terrestrial cyanobacterium Scytonema hofmanni PCC 7110.[1][2] These natural products have been identified as selective inhibitors of porcine pancreatic elastase, an enzyme structurally similar to human neutrophil elastase, which is a key target in various inflammatory diseases.[1][3][4]
Published Data on this compound
The initial and primary study on Scyptolin A and B was published by Matern et al. in Phytochemistry in 2001.[1][2] The key findings from this publication regarding the inhibitory activity of this compound are summarized below.
Table 1: Published Inhibitory Activity of this compound
| Compound | Target Enzyme | Substrate | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| This compound | Porcine Pancreatic Elastase | N-Succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide | 3.1 | ~2.76 | [1] |
¹The molecular weight of this compound is approximately 1122.7 g/mol . The IC50 in µM is an approximation based on this molecular weight.
To date, independent validation studies that specifically replicate or challenge this IC50 value for this compound have not been identified in the public literature. Therefore, the data presented here relies on the original discovery publication.
Comparative Analysis with Other Elastase Inhibitors
To provide context for the inhibitory potential of this compound, the following table compares its activity with other known inhibitors of pancreatic elastase.
Table 2: Comparison of Pancreatic Elastase Inhibitors
| Inhibitor | Type | Target Enzyme | IC50 | Source |
| This compound | Cyclic Depsipeptide | Porcine Pancreatic Elastase | ~2.76 µM | [1] |
| Baicalein | Flavonoid | Porcine Pancreatic Elastase | 3.53 µM | [5] |
| Sivelestat | Synthetic | Neutrophil and Pancreatic Elastase | Not specified for PPE, market approved | [5] |
| Ellagic Acid | Polyphenol | Porcine Pancreatic Elastase | IC50 of methanol (B129727) extract containing it: 186.13 µg/mL | [6] |
| Arylboronic acids | Boronic Acid Derivatives | Porcine Pancreatic Elastase | Ki values in the order of 10⁻⁴ M | [7] |
This comparison indicates that this compound demonstrates potent inhibition of porcine pancreatic elastase, with an activity comparable to other natural and synthetic inhibitors.
Experimental Protocols
The following is a detailed methodology for a typical in vitro porcine pancreatic elastase inhibition assay, based on commonly used protocols.[6][8][9]
Porcine Pancreatic Elastase (PPE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PPE.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide (SANA) - Substrate
-
Trizma-HCl buffer (100 mM, pH 8.0)
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPE in Trizma-HCl buffer.
-
Prepare a stock solution of the substrate SANA in Trizma-HCl buffer.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in Trizma-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Trizma-HCl buffer
-
PPE solution
-
Test compound solution at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add the SANA substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405-410 nm at time zero.
-
Continuously monitor the increase in absorbance for 15 minutes at room temperature. The rate of p-nitroaniline release is proportional to the elastase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of elastase inhibition and the general workflow of the experimental assay.
Caption: Mechanism of elastase inhibition by this compound.
Caption: General workflow for determining the IC50 of an elastase inhibitor.
References
- 1. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scyptolin A和B,来自霍夫曼席藻(Scytonema hofmanni)PCC 7110无菌培养物的环缩肽。 - Suppr | 超能文献 [suppr.wilddata.cn]
- 3. Binding structure of elastase inhibitor scyptolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary diffraction studies of porcine pancreatic elastase in complex with a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of porcine elastase and anhydroelastase by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Scyptolin B: A Guide for Laboratory Professionals
Chemical and Physical Properties of Scyptolin B
Understanding the fundamental properties of this compound is the first step in responsible management. The following table summarizes key data compiled from available scientific literature.
| Property | Value | Source |
| Chemical Formula | C₅₂H₈₀ClN₉O₁₆ | [1] |
| Molecular Weight | 1122.709 g/mol | [1] |
| Appearance | Not specified in results | |
| Solubility | Not specified in results | |
| Biological Activity | Selective inhibitor of porcine pancreatic elastase | [2][3] |
| IC₅₀ | 3.1 µg/mL (against porcine pancreatic elastase) | [2][3] |
| CAS Number | 403479-63-0 | [3] |
| Storage | Room temperature in continental US; may vary elsewhere. | [3] |
Recommended Disposal Protocol for this compound
In the absence of a specific SDS, a conservative approach to disposal is recommended. This involves treating this compound as a potentially hazardous chemical waste. The following protocol is a general guideline and should be adapted to comply with all applicable local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Decontamination of Labware:
-
All labware (e.g., glassware, pipette tips) that has come into contact with this compound should be decontaminated.
-
A common method for deactivating peptides is through hydrolysis. Soaking contaminated labware in a strong acid or base (e.g., 1M HCl or 1M NaOH) for several hours can be effective. However, the stability of this compound to such conditions is not documented, so this should be performed with caution.
-
Alternatively, soaking in a suitable laboratory disinfectant with proven efficacy against peptides or similar organic molecules is advisable.
3. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, gloves, paper towels), and disposed of labware into a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Scyptolin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds. Scyptolin B, a cyclic depsipeptide and a selective inhibitor of porcine pancreatic elastase, requires careful handling due to its biological activity.[1][2] In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially hazardous, is recommended. This guide provides essential safety and logistical information for the operational use and disposal of this compound.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Disposable Gloves | Nitrile, powder-free | Prevents skin contact with the compound. Double gloving is recommended for handling neat compound. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powdered form of this compound to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
2. Dissolution:
-
Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
3. Use in Experiments:
-
When adding this compound solutions to experimental setups (e.g., cell cultures, enzymatic assays), perform the work in a biological safety cabinet or a designated clean area to maintain sterility and containment.
-
Use filtered pipette tips to prevent aerosol formation.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills of this compound solution, absorb the liquid with an inert absorbent material.
-
For spills of powdered this compound, gently cover with a damp paper towel to avoid raising dust, then wipe with an appropriate absorbent.
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing boats, pipette tips, and contaminated lab coats, should be collected in a designated, clearly labeled, leak-proof cytotoxic waste container.[3][4]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, sealed container designated for cytotoxic liquid waste. Organic solvent waste should be collected separately in a compatible, labeled waste container.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[3] Do not dispose of this compound waste in regular trash or down the drain.[5]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
